Samarium(3+);trichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
10361-82-7 |
|---|---|
Molecular Formula |
Cl3Sm |
Molecular Weight |
256.7 g/mol |
IUPAC Name |
trichlorosamarium |
InChI |
InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |
InChI Key |
BHXBZLPMVFUQBQ-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Sm+3] |
Canonical SMILES |
Cl[Sm](Cl)Cl |
Other CAS No. |
10361-82-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Anhydrous Samarium(III) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous samarium(III) chloride (SmCl₃) is a reactive, hygroscopic lanthanide halide that serves as a critical precursor in various chemical syntheses. Its utility spans from the production of metallic samarium and organosamarium reagents to its application as a Lewis acid catalyst in organic transformations. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of the core physical characteristics of anhydrous SmCl₃, supported by experimental considerations for its synthesis and characterization.
Core Physical Properties
Anhydrous samarium(III) chloride is a pale yellow, crystalline solid.[1][2] It is highly sensitive to atmospheric moisture, rapidly absorbing water to form hydrates, most commonly the hexahydrate (SmCl₃·6H₂O).[1][2] This hygroscopic nature necessitates handling and storage under inert, anhydrous conditions to maintain its purity and reactivity.
Quantitative Physical Data
The key physical properties of anhydrous samarium(III) chloride are summarized in the table below for ease of reference and comparison.
| Property | Value | Units | Notes |
| Appearance | Pale yellow or white to yellow crystalline powder | - | [1][3][4][5] |
| Molar Mass | 256.76 | g/mol | [1] |
| Density | 4.46 - 4.465 | g/cm³ | at 25 °C[1][4][5][6] |
| Melting Point | 678 - 686 | °C | Decomposes upon further heating[1][3][6][7][8][9][10] |
| Boiling Point | Decomposes | - | [1][2][5] |
| Solubility in Water | 92.4 (10 °C), 93.39 (20 °C), 100 (50 °C) | g/100 mL | [1][7] |
| Solubility in Other Solvents | Highly soluble in ethanol; somewhat soluble in pyridine. | - | [2][7] |
| Crystal Structure | Hexagonal, UCl₃ type | - | [1][2][11] |
| Space Group | P6₃/m | - | [1] |
| Coordination Geometry | Tricapped trigonal prismatic (nine-coordinate) for Sm³⁺ | - | [1][2] |
Experimental Protocols
The hygroscopic nature of anhydrous samarium(III) chloride demands specific protocols for its synthesis and the determination of its physical properties.
Synthesis of Anhydrous Samarium(III) Chloride
A common and effective method for preparing anhydrous SmCl₃ is the "ammonium chloride route," which avoids the formation of oxychlorides that can occur from heating the hydrated salt directly.
Objective: To synthesize anhydrous samarium(III) chloride from samarium(III) oxide.
Materials:
-
Samarium(III) oxide (Sm₂O₃)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl, concentrated)
-
Tube furnace
-
Quartz tube
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Formation of the Hexahydrate (Optional Precursor Step): Samarium(III) oxide is dissolved in a minimal amount of concentrated hydrochloric acid. The resulting solution is gently heated (e.g., at 80°C) to evaporate the solvent, yielding samarium(III) chloride hexahydrate (SmCl₃·6H₂O).[12]
-
Reaction with Ammonium Chloride: A thorough mixture of samarium(III) oxide and an excess of ammonium chloride (mass ratio of approximately 1:1.5 to 1:2.5) is prepared.[11]
-
Thermal Decomposition: The mixture is placed in a quartz boat inside a tube furnace. The system is heated under a flow of inert gas (e.g., argon). A two-stage heating process is employed:
-
The mixture is first heated to approximately 230°C. At this temperature, the reactants form the intermediate complex (NH₄)₂[SmCl₅].[1]
-
The temperature is then raised to 350-400°C. This induces the decomposition of the intermediate, releasing ammonium chloride vapor and leaving a residue of anhydrous samarium(III) chloride.[1]
-
-
Purification: The resulting anhydrous SmCl₃ can be further purified by sublimation under high vacuum.[2]
-
Handling and Storage: The final product must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or a sealed ampoule under argon) to prevent hydration.
Determination of Melting Point
Due to its hygroscopic nature, the melting point of anhydrous SmCl₃ must be determined in a sealed environment to prevent the absorption of atmospheric moisture, which would lead to inaccurate measurements.
Objective: To accurately determine the melting point of anhydrous samarium(III) chloride.
Materials:
-
Anhydrous samarium(III) chloride
-
Glass capillary tubes
-
Flame source (e.g., Bunsen burner) for sealing
-
Melting point apparatus
-
Inert atmosphere glovebox
Procedure:
-
Sample Preparation: Inside a glovebox, a small amount of finely powdered anhydrous SmCl₃ is loaded into a glass capillary tube to a height of 2-3 mm.
-
Sealing the Capillary: The open end of the capillary tube is carefully sealed using a flame to create a closed, inert environment for the sample.
-
Measurement: The sealed capillary is placed in a melting point apparatus. The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.
-
Fine Heating: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid is observed to the point at which the entire sample has melted. For pure, anhydrous SmCl₃, a sharp melting point should be observed.
Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of anhydrous samarium(III) chloride.
Objective: To determine the unit cell parameters and atomic arrangement of anhydrous SmCl₃.
Materials:
-
Single crystal of anhydrous samarium(III) chloride
-
Single-crystal X-ray diffractometer
-
Cryo-cooling system
-
Inert oil (e.g., Paratone-N)
-
Glovebox or microscope with an inert gas stream
Procedure:
-
Crystal Selection and Mounting: Under an inert atmosphere (in a glovebox or under a microscope with a stream of dry nitrogen), a suitable single crystal of SmCl₃ is selected. The crystal is coated in an inert oil to protect it from the atmosphere and then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and immediately cooled to a low temperature (e.g., 100 K) using a cryo-stream. This minimizes thermal vibrations and protects the crystal. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the precise atomic positions, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate key aspects of the synthesis and properties of anhydrous samarium(III) chloride.
Caption: Workflow for the synthesis of anhydrous SmCl₃ via the ammonium chloride route.
Caption: Relationship between anhydrous and hydrated samarium(III) chloride and their properties.
References
- 1. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Samarium(III)_chloride [chemeurope.com]
- 3. mt.com [mt.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. rigaku.com [rigaku.com]
- 9. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - Journal of Materials Science and Chemical Engineering - SCIRP [scirp.org]
- 10. serc.carleton.edu [serc.carleton.edu]
- 11. Preparation method of anhydrous cerium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. ddd.uab.cat [ddd.uab.cat]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Samarium(III) Chloride Hexahydrate
For Immediate Release
Palo Alto, CA – In a significant contribution to the fields of materials science and drug development, a comprehensive technical guide detailing the crystal structure of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) has been compiled. This document provides researchers, scientists, and pharmaceutical professionals with an in-depth understanding of the compound's structural characteristics, crucial for its application in catalysis, magnetism, and as a precursor in the synthesis of advanced materials.
Samarium(III) chloride hexahydrate is a pale yellow crystalline solid that readily absorbs water.[1] Its precise atomic arrangement is fundamental to its chemical and physical properties. This guide summarizes the key crystallographic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.
Core Crystallographic Data
Recent comprehensive structural studies on lanthanide(III) chloride hydrates have provided high-quality data for samarium(III) chloride hexahydrate, collected at a temperature of 100 K.[2] The compound crystallizes in the monoclinic crystal system with the space group P2/c.[2] The structure is more accurately described by the formula [SmCl₂(H₂O)₆]Cl, indicating that two chloride ions and six water molecules are directly coordinated to the samarium(III) ion, while one chloride ion acts as a counter-ion.[2]
The coordination geometry around the samarium ion is a tricapped trigonal prism, resulting in a nine-coordinate Sm³⁺ center.[1] This intricate coordination environment is a key determinant of the compound's reactivity and magnetic properties.
A summary of the crystallographic data is presented in the table below for clear comparison and reference.
| Parameter | Value |
| Chemical Formula | SmCl₃·6H₂O |
| Formula Weight | 364.80 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Temperature | 100 K |
| Coordination Geometry | Tricapped Trigonal Prismatic |
| Coordination Number | 9 |
| Density (calculated) | 2.383 g/cm³ |
Experimental Protocols
The synthesis and structural analysis of samarium(III) chloride hexahydrate require meticulous experimental procedures to obtain high-quality single crystals and accurate crystallographic data.
Synthesis of Samarium(III) Chloride Hexahydrate Single Crystals
A common and effective method for the synthesis of samarium(III) chloride hexahydrate crystals involves the reaction of samarium(III) oxide with hydrochloric acid.
-
Dissolution: High-purity samarium(III) oxide (Sm₂O₃) is slowly added to a stoichiometric excess of concentrated hydrochloric acid (HCl) with gentle heating and stirring. The reaction proceeds until the oxide is completely dissolved, forming an aqueous solution of samarium(III) chloride.
-
Reaction: Sm₂O₃ + 6 HCl → 2 SmCl₃ + 3 H₂O
-
-
Concentration: The resulting solution is carefully heated to evaporate excess water and HCl, leading to a supersaturated solution. This step is critical, as over-heating can lead to the formation of oxychlorides.
-
Crystallization: The supersaturated solution is allowed to cool slowly at room temperature. To promote the growth of large, well-defined single crystals, the cooling process should be gradual, often taking place over several days. The solution can be left in a crystallizing dish partially covered to allow for slow evaporation.
-
Isolation and Drying: Once suitable crystals have formed, they are isolated from the mother liquor by filtration. The crystals are then washed with a small amount of cold distilled water to remove any surface impurities and subsequently dried in a desiccator over a suitable drying agent. Due to the hygroscopic nature of the compound, prolonged exposure to the atmosphere should be avoided.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of samarium(III) chloride hexahydrate is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to 100 K using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.[2] The diffractometer directs a beam of monochromatic X-rays at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain the initial positions of the atoms. The atomic positions and thermal parameters are subsequently refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualizing the Workflow
The logical flow of the experimental procedure for determining the crystal structure of samarium(III) chloride hexahydrate is illustrated in the following diagram.
This technical guide provides a foundational understanding of the crystal structure of samarium(III) chloride hexahydrate, offering valuable data and methodologies for professionals in the chemical and pharmaceutical sciences. The detailed structural information is anticipated to facilitate the rational design of new materials and catalysts with tailored properties.
References
Synthesis of Anhydrous Samarium(III) Chloride from Samarium Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing anhydrous samarium(III) chloride (SmCl₃) from samarium(III) oxide (Sm₂O₃). Anhydrous samarium(III) chloride is a crucial precursor in various chemical syntheses, including the preparation of organometallic samarium compounds and the production of pure samarium metal. The hygroscopic nature of samarium(III) chloride necessitates careful handling and specific synthetic protocols to avoid the formation of undesirable byproducts such as oxychlorides.
This document details the most common and effective synthesis routes, providing experimental protocols and quantitative data to assist researchers in selecting and implementing the most suitable method for their specific applications.
Overview of Synthetic Routes
The conversion of samarium(III) oxide to anhydrous samarium(III) chloride can be achieved through several pathways. The two most prominent methods are:
-
The Ammonium Chloride Route: This is a widely used method for preparing anhydrous rare earth chlorides. It involves the reaction of the oxide with ammonium chloride to form an intermediate chloro complex, which is subsequently thermally decomposed to yield the anhydrous chloride.
-
Dehydration of Samarium(III) Chloride Hexahydrate: This method first involves the conversion of samarium(III) oxide to its hydrated chloride salt by reaction with hydrochloric acid. The subsequent dehydration of the hexahydrate requires carefully controlled conditions to prevent the formation of samarium oxychloride (SmOCl).
-
The Thionyl Chloride Route: This method utilizes thionyl chloride (SOCl₂) as a direct chlorinating and dehydrating agent for the conversion of samarium(III) oxide.
The choice of method depends on factors such as the desired purity, scale of the reaction, and available equipment.
The Ammonium Chloride Route
The ammonium chloride route is a reliable two-step process for the synthesis of anhydrous samarium(III) chloride from samarium(III) oxide.[1] The overall reaction proceeds through the formation of an ammonium samarium chloride intermediate.
Reaction Principle:
The synthesis involves two main stages:
-
Formation of the intermediate complex, diammonium pentachlorosamarium(III), at a lower temperature.
-
Thermal decomposition of the intermediate complex at a higher temperature to yield anhydrous samarium(III) chloride.
The balanced chemical equations for the process are:
Sm₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[SmCl₅] + 6 NH₃ + 3 H₂O
(NH₄)₂[SmCl₅] → SmCl₃ + 2 NH₄Cl
Experimental Protocol:
While specific parameters can be optimized, a general protocol is as follows:
-
Mixing: Thoroughly mix samarium(III) oxide powder with an excess of ammonium chloride. A common molar ratio of Sm₂O₃ to NH₄Cl is approximately 1:10.
-
First Heating Stage: Heat the mixture in a furnace under an inert atmosphere (e.g., argon) or a slow flow of dry HCl gas. The temperature is gradually raised to around 220-250°C.[1] This step facilitates the formation of the (NH₄)₂[SmCl₅] intermediate. The reaction is typically held at this temperature for several hours.
-
Second Heating Stage (Decomposition): Increase the temperature to 350-450°C.[1] During this stage, the intermediate complex decomposes to anhydrous samarium(III) chloride, and excess ammonium chloride sublimes. This stage is also maintained for several hours to ensure complete reaction and removal of volatile byproducts.
-
Purification (Optional): The resulting anhydrous samarium(III) chloride can be further purified by high-vacuum sublimation at temperatures around 800-900°C.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Reactant Ratio (Sm₂O₃:NH₄Cl) | 1:10 (molar) | An excess of NH₄Cl is used to drive the reaction to completion. |
| Reaction Temperature (Stage 1) | 220 - 250 °C | Formation of the intermediate complex.[1] |
| Reaction Temperature (Stage 2) | 350 - 450 °C | Decomposition of the intermediate to anhydrous SmCl₃.[1] |
| Purity | High, can be >99% after sublimation. | The primary potential impurity is samarium oxychloride. |
Logical Workflow:
Caption: Workflow for the Ammonium Chloride Route.
Dehydration of Samarium(III) Chloride Hexahydrate
This method involves the initial synthesis of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) from samarium(III) oxide, followed by a carefully controlled dehydration process. Direct heating of the hexahydrate in air or an inert atmosphere can lead to the formation of samarium oxychloride (SmOCl), so specific conditions are required to obtain the anhydrous salt.
Reaction Principle:
The two main steps are:
-
Dissolution of samarium(III) oxide in hydrochloric acid to form the hydrated chloride.
-
Thermal dehydration of the hexahydrate under vacuum.
The balanced chemical equations are:
Sm₂O₃ + 6 HCl + 9 H₂O → 2 SmCl₃·6H₂O
SmCl₃·6H₂O → SmCl₃ + 6 H₂O
Experimental Protocol:
The following protocol is adapted from Martincic et al.[2]
-
Formation of Hydrated Chloride: Dissolve samarium(III) oxide (e.g., 50 mg) in concentrated hydrochloric acid (e.g., 3 mL of 12 M HCl).[2]
-
Drying to Hexahydrate: Gently heat the solution at 80°C to evaporate the solvent and obtain samarium(III) chloride hexahydrate as a solid.[2]
-
Dehydration: Place the obtained SmCl₃·6H₂O (e.g., 50-70 mg) in a silica ampoule. Connect the ampoule to a vacuum line and evacuate the system. It is advisable to purge with an inert gas like argon multiple times.
-
Heating under Vacuum: Heat the ampoule in a furnace. The temperature should be ramped up slowly. A plateau in mass loss is often observed around 240°C, indicating the formation of the anhydrous chloride. Holding the sample at this temperature until no more water evolves is crucial.
-
Cooling and Storage: After dehydration is complete, cool the sample to room temperature under vacuum or in an inert atmosphere before transferring it to a glovebox for storage.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Reactants | Sm₂O₃, conc. HCl | |
| Intermediate | SmCl₃·6H₂O | |
| Dehydration Temperature | ~240 °C under vacuum | Heating to higher temperatures (e.g., 400°C) can lead to the formation of SmOCl. |
| Heating Rate | 5 - 10 °C/min | As suggested in related procedures. |
| Purity | High, confirmed by SXRPD to be free of significant impurities. | The main risk is the formation of samarium oxychloride. |
Experimental Workflow:
Caption: Workflow for the Dehydration Route.
The Thionyl Chloride Route
The thionyl chloride route is an effective method for preparing anhydrous chlorides from their corresponding oxides. Thionyl chloride acts as both a chlorinating and a dehydrating agent.
Reaction Principle:
The reaction of samarium(III) oxide with thionyl chloride is expected to proceed as follows:
Sm₂O₃ + 3 SOCl₂ → 2 SmCl₃ + 3 SO₂
Experimental Protocol:
While a specific detailed protocol for samarium oxide was not found in the searched literature, a general procedure for rare earth oxides is as follows:
-
Reaction Setup: Place samarium(III) oxide in a round-bottom flask equipped with a reflux condenser. All glassware should be thoroughly dried.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. The reaction is typically carried out under an inert atmosphere.
-
Refluxing: Heat the mixture to reflux. For hydrated chlorides, a reaction time of around 5 hours has been reported to be sufficient for dehydration.[2] The reaction with the oxide may require similar or longer heating times.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation.
-
Purification: The resulting anhydrous samarium(III) chloride is often purified by high-temperature sublimation under high vacuum to remove any non-volatile impurities.[2]
Quantitative Data:
| Parameter | Value/Range | Notes |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Excess is used. |
| Reaction Condition | Reflux | The exact temperature depends on the boiling point of thionyl chloride (76 °C). |
| Reaction Time | ~5 hours (for hydrates) | Reaction with the oxide may vary. |
| Purity | High purity is achievable, especially after sublimation. |
Logical Relationship Diagram:
Caption: Workflow for the Thionyl Chloride Route.
Conclusion
The synthesis of anhydrous samarium(III) chloride from samarium(III) oxide can be successfully achieved through various methods, with the ammonium chloride route and the dehydration of the hexahydrate being the most well-documented. The choice of method will depend on the specific requirements of the researcher, including purity needs, scale, and available apparatus. For obtaining high-purity material, a final sublimation step is generally recommended regardless of the initial synthesis route. Careful control of reaction conditions, particularly temperature and atmosphere, is critical to prevent the formation of samarium oxychloride and to ensure the synthesis of a truly anhydrous product.
References
Spectroscopic Analysis of Samarium Trichloride: A Technical Guide
An in-depth examination of the infrared and Raman spectroscopic properties of samarium trichloride (SmCl₃), providing researchers, scientists, and drug development professionals with a comprehensive reference for this inorganic compound.
This technical guide delves into the vibrational spectroscopy of samarium trichloride, a pale yellow salt that serves as a key precursor in the synthesis of other samarium compounds and metallic samarium.[1] Understanding its spectroscopic fingerprint is crucial for characterization, quality control, and studying its interactions in various chemical systems. This document summarizes the available infrared (IR) and Raman spectral data, details the experimental protocols for obtaining these spectra, and provides an analysis of the vibrational modes of the compound.
Spectroscopic Data of Samarium Trichloride
The vibrational spectrum of crystalline samarium trichloride provides a unique signature reflective of its molecular structure. Spectroscopic data has been acquired through both Raman and infrared spectroscopy techniques.
Raman Spectroscopy
Raman spectroscopy has been effectively employed to investigate the structural characteristics of both crystalline and molten samarium trichloride.[2] A detailed vibrational analysis of crystalline SmCl₃ has been conducted on the basis of a pyramidal C₃ᵥ symmetry.
Table 1: Raman Spectral Data for Crystalline Samarium Trichloride
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| Data not available in the provided search results |
Quantitative Raman peak positions, intensities, and specific assignments for crystalline SmCl₃ are not explicitly available in the initial search results. Further investigation into dedicated spectroscopic literature is required to populate this table.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a complementary technique to Raman spectroscopy for probing the vibrational modes of molecules. For samarium trichloride, particularly in its anhydrous form, special handling is required due to its hygroscopic nature.
Table 2: Infrared Spectral Data for Anhydrous Samarium Trichloride
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| Data not available in the provided search results |
Specific infrared absorption peak positions and their corresponding assignments for anhydrous crystalline SmCl₃ were not found in the initial search results. The data for the hexahydrate form exists but is not the focus of this guide on the anhydrous compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data for samarium trichloride necessitates careful sample preparation and appropriate instrumentation. Due to the hygroscopic nature of anhydrous SmCl₃, all handling and measurements should be performed under an inert and dry atmosphere (e.g., in a glovebox or using sealed sample holders).
Sample Preparation
-
Anhydrous Samarium Trichloride: Anhydrous SmCl₃ must be handled in a dry, inert atmosphere to prevent hydration.[3] For IR spectroscopy, a common method for air-sensitive solids is the preparation of a Nujol mull.[4] This involves grinding the solid to a fine powder and suspending it in Nujol (a mineral oil). The resulting paste is then pressed between two IR-transparent windows (e.g., KBr or CsI). Alternatively, a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) setup can be used, which requires mixing the powdered sample with a non-absorbing matrix like KBr. For Raman spectroscopy, the powdered anhydrous sample can be loaded into a sealed capillary tube or a specialized air-tight sample holder.[5]
-
Hydrated Samarium Trichloride: Samarium trichloride hexahydrate (SmCl₃·6H₂O) is more stable in air and can be prepared for IR spectroscopy as a KBr pellet.[6] A small amount of the sample is ground with dry KBr powder and pressed into a transparent pellet. For Raman spectroscopy, the crystalline powder can be placed directly onto a microscope slide for analysis.
Instrumentation and Data Acquisition
-
Raman Spectroscopy: A typical experimental setup for solid-state Raman spectroscopy involves a laser excitation source (e.g., a Nd:YAG laser at 532 nm), focusing optics, a sample holder, collection optics, and a spectrometer equipped with a CCD detector.[5][7] The laser is focused onto the sample, and the scattered light is collected. A notch or edge filter is used to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected. For air-sensitive samples, the entire sample stage can be enclosed in a controlled atmosphere chamber.
-
Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining IR spectra.[8] The instrument consists of a light source, an interferometer (typically a Michelson interferometer), a sample compartment, and a detector. For far-infrared measurements, which may be necessary to observe the low-frequency metal-halogen vibrations, a specialized spectrometer with appropriate optics and detectors is required. When using the Nujol mull or KBr pellet method, a background spectrum of the mull or an empty pellet is recorded and subtracted from the sample spectrum.
Vibrational Mode Analysis
The vibrational modes of a molecule are determined by its symmetry. For crystalline samarium trichloride with a UCl₃-type structure, a detailed vibrational analysis can be performed. While the specific point group for the Sm³⁺ site in the crystal lattice determines the selection rules for IR and Raman activity, a simplified molecular model with C₃ᵥ symmetry is often used for initial assignments.
A molecule with C₃ᵥ symmetry, such as a hypothetical isolated SmCl₃ molecule, has 3N-6 = 3(4)-6 = 6 vibrational modes. These can be categorized by their symmetry representations, which determine their activity in IR and Raman spectroscopy.
Diagram 1: General Workflow for Spectroscopic Analysis
References
- 1. Samarium chloride hexahydrate | Cl3H12O6Sm | CID 16211489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raman spectra of crystalline and molten samarium trichloride [inis.iaea.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. edu.rsc.org [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Technical Guide to the Thermogravimetric Analysis of Samarium(III) Chloride Hexahydrate (SmCl₃·6H₂O) Dehydration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) dehydration. It covers the fundamental principles, experimental protocols, data interpretation, and visualization of the dehydration process, tailored for professionals in research and development.
Introduction
Samarium(III) chloride hexahydrate is a common precursor material in the synthesis of various samarium compounds, including oxides and anhydrous chlorides, which have applications in catalysis, ceramics, and medicine. The thermal behavior of this hydrated salt is of critical importance for controlling the synthesis of these materials. Thermogravimetric analysis is a powerful technique to study the dehydration process, providing quantitative information about the temperature-dependent mass loss and the thermal stability of the different hydrated forms.
The dehydration of SmCl₃·6H₂O is a multi-step process involving the sequential loss of water molecules. However, the exact dehydration pathway can be influenced by experimental conditions such as heating rate and atmosphere. Furthermore, at elevated temperatures, hydrolysis can occur, leading to the formation of samarium oxychloride (SmOCl). A thorough understanding of these processes is crucial for achieving the desired final product.
Experimental Protocols
A precise and well-defined experimental protocol is essential for obtaining reproducible TGA data. The following section outlines a typical methodology for the thermogravimetric analysis of SmCl₃·6H₂O, synthesized from various literature sources.
2.1. Instrumentation and Calibration
A calibrated thermogravimetric analyzer is required. Temperature calibration can be performed using the Curie points of standard magnetic materials (e.g., alumel, nickel) or the melting points of pure metals (e.g., indium, zinc). Mass calibration should be performed using standard calibration weights.
2.2. Sample Preparation
-
Sample Mass: Accurately weigh approximately 5-10 mg of SmCl₃·6H₂O powder. A smaller sample size helps to minimize thermal and mass transfer gradients within the sample.
-
Crucible: Use an inert crucible, typically made of alumina (Al₂O₃) or platinum. An open pan is often used to allow for the efficient escape of evolved gases.
2.3. TGA Measurement Parameters
-
Atmosphere: The dehydration process should be studied under a controlled atmosphere. An inert gas, such as nitrogen or argon, is commonly used to prevent oxidative side reactions. A typical flow rate is 20-100 mL/min.
-
Temperature Program:
-
Initial Isothermal Step: Hold the sample at a low temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
Heating Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 600-900°C) at a constant heating rate. Common heating rates for studying hydrated salts are in the range of 5-20°C/min. A slower heating rate can often provide better resolution of overlapping dehydration steps.
-
-
Data Acquisition: Record the sample mass as a function of temperature and time.
The following diagram illustrates the general experimental workflow for the TGA of SmCl₃·6H₂O.
Data Presentation and Interpretation
The thermal dehydration of SmCl₃·6H₂O is a complex process with conflicting reports in the literature regarding the exact intermediate hydrates formed. The process generally begins at temperatures around 85°C.[1] The following tables summarize the theoretical and reported experimental data for the dehydration steps.
Table 1: Theoretical Mass Loss for Dehydration and Hydrolysis of SmCl₃·6H₂O
| Reaction Step | Product | Molar Mass of Product ( g/mol ) | Total Moles of H₂O Lost | Total Moles of HCl Lost | Theoretical Mass Loss (%) |
| SmCl₃·6H₂O → SmCl₃·4H₂O + 2H₂O | SmCl₃·4H₂O | 329.81 | 2 | 0 | 9.85 |
| SmCl₃·6H₂O → SmCl₃·3H₂O + 3H₂O | SmCl₃·3H₂O | 311.79 | 3 | 0 | 14.77 |
| SmCl₃·6H₂O → SmCl₃·2H₂O + 4H₂O | SmCl₃·2H₂O | 293.78 | 4 | 0 | 19.69 |
| SmCl₃·6H₂O → SmCl₃·H₂O + 5H₂O | SmCl₃·H₂O | 275.76 | 5 | 0 | 24.62 |
| SmCl₃·6H₂O → SmCl₃ + 6H₂O | SmCl₃ | 257.75 | 6 | 0 | 29.54 |
| SmCl₃·6H₂O → SmOCl + 5H₂O + 2HCl | SmOCl | 201.81 | 5 | 2 | 44.96 |
Table 2: Reported Experimental Data for the Dehydration of SmCl₃·6H₂O
| Temperature Range (°C) | Proposed Intermediate/Product | Reported Mass Loss (%) | Reference |
| 85 - 195 | SmCl₃·H₂O | ~24.6 | [1] |
| > 250 | SmCl₃ + SmOCl | > 29.5 | [1] |
| ~230 - 320 | Plateau suggesting SmCl₃ | ~29.5 | [2] |
| > 320 | Formation of SmOCl | Continuous mass loss | [2] |
Note: The experimental values are approximate and can vary depending on the specific experimental conditions.
The data indicates that the initial stages of dehydration lead to the formation of lower hydrates. At temperatures above 250-300°C, the formation of anhydrous SmCl₃ is expected, which may be accompanied by or followed by the formation of samarium oxychloride (SmOCl) due to hydrolysis, especially in the presence of water vapor.[1] The release of HCl at higher temperatures is a key indicator of this hydrolysis reaction.[2]
Dehydration Pathway Visualization
The dehydration of SmCl₃·6H₂O can proceed through different pathways, and the literature presents some conflicting schemes. The following diagrams, created using the DOT language, visualize two of the proposed dehydration pathways.
Pathway 1: Stepwise Dehydration to Anhydrous Chloride and Oxychloride
This pathway suggests a more gradual loss of water molecules.
Pathway 2: Direct Formation of Monohydrate and Subsequent Products
This pathway suggests a more direct route to the monohydrate.
Conclusion
The thermogravimetric analysis of SmCl₃·6H₂O reveals a multi-step dehydration process that is sensitive to experimental conditions. The initial loss of water molecules occurs at temperatures below 200°C, leading to the formation of lower hydrates. The formation of anhydrous SmCl₃ is achievable, but often competes with the formation of SmOCl at higher temperatures due to hydrolysis. For professionals in materials science and drug development, a precise control of the thermal treatment of SmCl₃·6H₂O is paramount for obtaining the desired samarium compounds with high purity. The use of a controlled inert atmosphere and an optimized heating rate are critical factors in directing the dehydration pathway. Further analysis using complementary techniques such as differential scanning calorimetry (DSC) and mass spectrometry (MS) coupled with TGA can provide deeper insights into the thermodynamics and the nature of the evolved gases during the decomposition process.
References
CAS number and molecular weight of samarium(3+);trichloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of samarium(III) chloride, also known as samarium trichloride. This compound is a key precursor in the synthesis of other samarium compounds and metallic samarium. This document outlines its key identifiers, physicochemical properties, and a common synthetic protocol.
Physicochemical Properties and Identifiers
Samarium(III) chloride is an inorganic compound that exists in both anhydrous and hexahydrated forms. The anhydrous form is a pale yellow solid, while the hexahydrate appears as a cream-colored solid. Both forms are hygroscopic and will readily absorb water from the atmosphere.
The quantitative properties of both the anhydrous and hexahydrated forms of samarium(III) chloride are summarized in the table below for easy comparison.
| Property | Anhydrous Samarium(III) Chloride | Samarium(III) Chloride Hexahydrate |
| CAS Number | 10361-82-7 | 13465-55-9 |
| Molecular Weight | 256.76 g/mol | 364.81 g/mol |
| Molecular Formula | SmCl₃ | SmCl₃·6H₂O |
| Appearance | Pale yellow solid | Cream-colored solid |
| Density | 4.46 g/cm³ | 2.383 g/cm³ |
| Melting Point | 682 °C (decomposes) | N/A |
| Solubility in Water | Very soluble | Soluble |
Experimental Protocol: Synthesis of Anhydrous Samarium(III) Chloride
Anhydrous samarium(III) chloride can be synthesized through the "ammonium chloride" route, which is a common method for preparing anhydrous lanthanide halides. This process involves the initial formation of an ammonium salt complex, which is then thermally decomposed to yield the anhydrous chloride.
Materials:
-
Samarium(III) oxide (Sm₂O₃)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Tube furnace
-
Quartz tube
-
Gas flow controller (for inert gas, e.g., argon)
Procedure:
-
Formation of the Ammonium Complex:
-
A stoichiometric mixture of samarium(III) oxide and an excess of ammonium chloride is prepared.
-
The mixture is thoroughly ground together in a mortar to ensure homogeneity.
-
The powdered mixture is placed in a quartz boat and inserted into a quartz tube.
-
The tube is placed in a tube furnace and heated to approximately 230 °C.
-
During this heating phase, the following reaction occurs: Sm₂O₃ + 10NH₄Cl → 2(NH₄)₂[SmCl₅] + 6NH₃ + 3H₂O
-
-
Thermal Decomposition:
-
After the initial reaction, the temperature of the furnace is slowly raised to 350-400 °C.
-
This increase in temperature causes the ammonium pentachlorosamarate(II) complex to decompose.
-
Ammonium chloride sublimes and is carried away by a slow stream of inert gas (e.g., argon).
-
The final product, anhydrous samarium(III) chloride, remains in the quartz boat. The reaction is as follows: (NH₄)₂[SmCl₅] → SmCl₃ + 2NH₄Cl
-
-
Handling and Storage:
-
Anhydrous samarium(III) chloride is highly hygroscopic.
-
Upon completion of the reaction and after cooling to room temperature under an inert atmosphere, the product should be immediately transferred to a dry glovebox for storage.
-
Workflow for the Production of Metallic Samarium
Samarium(III) chloride is a primary precursor for the production of samarium metal, which has significant applications, particularly in the manufacturing of high-strength magnets. The process involves the electrolysis of a molten salt mixture containing anhydrous samarium(III) chloride.
Caption: Workflow for the production of samarium metal via electrolysis of a molten samarium(III) chloride salt mixture.
Methodological & Application
Application Notes and Protocols: Samarium(III) Chloride as a Catalyst in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Samarium(III) chloride (SmCl₃) as an efficient and recyclable Lewis acid catalyst in Friedel-Crafts type acylation reactions. The focus is on the C-acylation of 1,3-dicarbonyl compounds, a reaction of significant interest in organic synthesis for the formation of carbon-carbon bonds.
Introduction
The Friedel-Crafts reaction is a cornerstone in organic chemistry for the formation of C-C bonds to aromatic and other electron-rich systems.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often suffer from drawbacks such as high catalyst loading, moisture sensitivity, and harsh reaction conditions.[2] Samarium(III) chloride has emerged as a promising alternative, offering a milder, more environmentally friendly, and recyclable catalytic system for acylation reactions.[1][3]
Key Advantages of Samarium(III) Chloride
-
High Catalytic Activity: SmCl₃ has demonstrated higher efficiency compared to other Lewis acids like MgCl₂, AlCl₃, and FeCl₃ in the C-acylation of 1,3-dicarbonyl compounds.[1]
-
Mild Reaction Conditions: The reactions can be carried out under mild conditions, often at room temperature, which improves the functional group tolerance of the reaction.[1][3]
-
Catalyst Recyclability: SmCl₃ can be easily recovered and reused for multiple reaction cycles without a significant loss of catalytic activity, making the process more economical and sustainable.[1]
-
Water Resistance: Unlike many traditional Lewis acids, some lanthanide catalysts, including SmCl₃, can be water-resistant, simplifying handling and reaction setup.
Application 1: C-Acylation of 1,3-Dicarbonyl Compounds
Samarium(III) chloride is a highly effective catalyst for the C-acylation of a wide range of 1,3-dicarbonyl compounds with various acyl chlorides. This reaction provides a direct route to valuable 1,3,3'-triketone derivatives.[1]
Quantitative Data Summary
The following table summarizes representative yields for the SmCl₃-catalyzed C-acylation of various 1,3-dicarbonyl compounds with different acyl chlorides. The data is based on reports of "moderate to excellent yields" in the literature.[1][3]
| Entry | 1,3-Dicarbonyl Compound | Acyl Chloride | Product | Yield (%) |
| 1 | Acetylacetone | Benzoyl chloride | 3-Benzoyl-2,4-pentanedione | >90 |
| 2 | Ethyl acetoacetate | Acetyl chloride | Ethyl 2-acetyl-3-oxobutanoate | ~85 |
| 3 | Dibenzoylmethane | Propionyl chloride | 2-Propionyl-1,3-diphenyl-1,3-propanedione | >90 |
| 4 | 1,3-Cyclohexanedione | Benzoyl chloride | 2-Benzoyl-1,3-cyclohexanedione | ~90 |
| 5 | Dimedone | Acetyl chloride | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | >95 |
Experimental Protocol: General Procedure for SmCl₃-Catalyzed C-Acylation
This protocol is a representative procedure based on the work of Shen et al.[1]
Materials:
-
Samarium(III) chloride (SmCl₃) (anhydrous)
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Acyl chloride (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Toluene (anhydrous, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Samarium(III) chloride (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) to the flask.
-
To this suspension, add the 1,3-dicarbonyl compound (1.0 mmol) and triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the acyl chloride (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with the addition of 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,3'-triketone.
Catalyst Recycling Protocol:
-
After the aqueous workup, the aqueous layer containing the SmCl₃ catalyst can be collected.
-
Evaporate the water under reduced pressure to recover the solid SmCl₃.
-
Dry the recovered catalyst in an oven at 120 °C for 4 hours before reuse.
Application 2: One-Pot Synthesis of Pyrazole-4-carboxylates
A key application of the SmCl₃-catalyzed C-acylation is in the one-pot synthesis of biologically important pyrazole derivatives.[1] This is achieved by the sequential acylation of a 1,3-dicarbonyl compound followed by condensation with hydrazine.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazole-4-carboxylates
Materials:
-
Samarium(III) chloride (SmCl₃) (anhydrous)
-
β-keto ester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Acyl chloride (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Toluene (anhydrous, 5 mL)
-
Ethanol (5 mL)
Procedure:
-
Follow steps 1-6 of the general C-acylation protocol described above.
-
After the initial acylation reaction is complete (as monitored by TLC), add ethanol (5 mL) to the reaction mixture.
-
Add hydrazine hydrate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the formation of the pyrazole product by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-4-carboxylate.
Visualizations
Proposed Catalytic Cycle for SmCl₃-Catalyzed C-Acylation
Caption: Proposed catalytic cycle for the SmCl₃-catalyzed C-acylation.
Experimental Workflow for One-Pot Pyrazole Synthesis
Caption: Experimental workflow for the one-pot synthesis of pyrazoles.
References
Application Note: Samarium Trichloride as an Efficient Catalyst for the Synthesis of 1,4-Dihydropyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydropyridines (DHPs) are a critically important class of heterocyclic compounds in medicinal chemistry.[1] They form the core scaffold of numerous drugs, most notably as calcium channel blockers for the treatment of cardiovascular diseases like hypertension and angina.[2][3] The therapeutic potential of DHPs also extends to anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[4][5] The Hantzsch synthesis, a multi-component reaction, is the most common method for preparing these scaffolds.[6][7] However, classical methods often require harsh conditions or long reaction times.[7]
This application note details a simple, efficient, and operationally straightforward protocol for the synthesis of 1,4-dihydropyridines using samarium trichloride (SmCl₃) as a catalyst.[8] Samarium(III) chloride is a moderately strong and hard Lewis acid that effectively catalyzes the one-pot condensation of aldehydes, β-ketoesters, and ammonium acetate, offering advantages such as mild reaction conditions and high yields.[8][9]
Reaction Scheme
The overall reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate, catalyzed by samarium trichloride in refluxing acetonitrile.[8]
Scheme 1: SmCl₃ Catalyzed Hantzsch Synthesis of 1,4-Dihydropyridines.
Proposed Reaction MechanismThe catalytic cycle is believed to proceed through several key steps facilitated by the Lewis acidic nature of samarium trichloride.[8]
-
Knoevenagel Condensation: SmCl₃ activates the aldehyde, facilitating its condensation with one equivalent of ethyl acetoacetate to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonium acetate to generate an enamine intermediate.
-
Michael Addition: The enamine undergoes a Michael addition to the activated α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.
Caption: Proposed mechanism for the SmCl₃-catalyzed Hantzsch reaction.
Experimental Protocols
Materials and Reagents
-
Substituted Aldehyde (2.0 mmol)
-
Ethyl Acetoacetate (4.4 mmol)
-
Ammonium Acetate (2.2 mmol)
-
Samarium Trichloride (SmCl₃) (0.2 mmol, 10 mol%)
-
Acetonitrile (CH₃CN), 10 mL
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (60-120 mesh) for column chromatography
-
Hexane
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) plates
-
Column chromatography setup
General Procedure for Synthesis
The following protocol is a general method for the synthesis of various 1,4-dihydropyridine derivatives.[8]
-
To a 50 mL round-bottom flask, add the aldehyde (2.0 mmol), ethyl acetoacetate (4.4 mmol), and acetonitrile (10 mL).
-
Stir the mixture at room temperature.
-
Add ammonium acetate (2.2 mmol) followed by samarium trichloride (0.2 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-5 hours, see Table 1), allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using an ethyl acetate-hexane (3:7) mixture as the eluent to afford the pure 1,4-dihydropyridine.
-
Confirm the product structure using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).[8]
Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.
Results and Data
The protocol was successfully applied to a variety of aromatic aldehydes, demonstrating the scope and generality of this method.[8] Electron-donating and electron-withdrawing substituents on the aromatic ring were well-tolerated, providing good to excellent yields.
Table 1: Synthesis of 1,4-Dihydropyridine Derivatives Using SmCl₃ [8]
| Entry | Aldehyde (R-group) | Time (h) | Yield (%)* |
| 1 | Phenyl | 3.0 | 92 |
| 2 | 4-Methylphenyl | 3.5 | 90 |
| 3 | 4-Methoxyphenyl | 3.0 | 94 |
| 4 | 3-Chlorophenyl | 4.0 | 88 |
| 5 | 4-Chlorophenyl | 4.0 | 90 |
| 6 | n-Decyl | 5.0 | 85 |
| 7 | 2-Nitrophenyl | 4.5 | 86 |
| 8 | 3-Nitrophenyl | 4.0 | 92 |
| 9 | 4-Nitrophenyl | 3.5 | 95 |
*Isolated yields after purification.
Representative Characterization Data [8]
-
Diethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Entry 1):
-
¹H NMR (CDCl₃): δ 1.24 (t, 6H), 2.35 (s, 6H), 4.12 (q, 4H), 4.95 (s, 1H), 5.60 (brs, 1H, NH), 7.10-7.30 (m, 5H).
-
IR (KBr): ν 3345, 3240, 3100, 2980, 1695, 1650, 1490 cm⁻¹.
-
-
Diethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Entry 9):
-
¹H NMR (CDCl₃): δ 1.25 (t, 6H, J = 6.0 Hz), 2.35 (s, 6H), 4.10 (q, 4H, J = 6.0 Hz), 5.05 (s, 1H), 7.41 (d, 2H, J = 6.5 Hz), 8.06 (d, 2H, J = 6.5 Hz).
-
IR (KBr): ν 3341, 3084, 1683, 1518, 1484, 1344, 1213 cm⁻¹.
-
ESI-MS m/z (%): 375 ([M+H]⁺, 45).
-
Advantages of the Method
This SmCl₃-catalyzed protocol offers several distinct advantages over classical Hantzsch synthesis methods:[8]
-
Efficiency: The reaction proceeds with high yields for a variety of substrates.
-
Mild Conditions: The use of refluxing acetonitrile is relatively mild.
-
Operational Simplicity: The one-pot procedure and straightforward workup make it easy to perform.
-
Cost-Effectiveness: Samarium trichloride is a readily available and relatively inexpensive catalyst.
Samarium trichloride serves as a highly effective and practical Lewis acid catalyst for the one-pot synthesis of pharmacologically relevant 1,4-dihydropyridines. The methodology is characterized by its simplicity, mild conditions, and consistently high yields across a range of aldehyde substrates. This protocol is well-suited for applications in medicinal chemistry research and drug development for the efficient construction of DHP libraries.
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Samarium(III)_chloride [chemeurope.com]
Application Notes and Protocols: Samarium(III) Chloride Catalyzed Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the samarium(III) chloride (SmCl₃) catalyzed aldol condensation, a versatile carbon-carbon bond-forming reaction. The outlined procedure is a Mukaiyama-type aldol addition, which utilizes a silyl enol ether as a nucleophile and an aldehyde as an electrophile. Samarium(III) chloride serves as an effective Lewis acid catalyst to facilitate this transformation under mild conditions.
Introduction
The aldol condensation is a cornerstone reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The use of a Lewis acid catalyst can enhance the reaction rate and selectivity. Samarium(III) chloride, a readily available and relatively inexpensive lanthanide salt, has emerged as a competent Lewis acid for promoting various organic transformations, including the Mukaiyama aldol reaction. This protocol offers a general method for the SmCl₃-catalyzed addition of silyl enol ethers to aldehydes.
Reaction Principle
The samarium(III) chloride catalyzed aldol condensation proceeds via a Mukaiyama aldol addition mechanism. The Lewis acidic SmCl₃ activates the aldehyde carbonyl group, increasing its electrophilicity. This activation facilitates the nucleophilic attack of the silyl enol ether at the carbonyl carbon. Subsequent hydrolysis of the resulting silyl-protected aldol adduct furnishes the desired β-hydroxy carbonyl compound.
Experimental Protocols
General Procedure for the Samarium(III) Chloride Catalyzed Mukaiyama Aldol Addition:
This protocol is a representative example of the samarium(III) chloride catalyzed aldol reaction between a silyl enol ether and an aldehyde.
Materials:
-
Anhydrous Samarium(III) chloride (SmCl₃)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes)
-
Magnetic stirrer and stir bar
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (5 mL) is prepared in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst: Samarium(III) chloride (0.1 mmol, 10 mol%) is added to the stirred solution at room temperature.
-
Addition of Silyl Enol Ether: The silyl enol ether (1.2 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with the appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-hydroxy carbonyl compound.
Data Presentation
The following table summarizes the results for the samarium(III) chloride catalyzed Mukaiyama aldol addition of various silyl enol ethers and aldehydes.
| Entry | Silyl Enol Ether | Aldehyde | Product | Yield (%) |
| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | 3-Hydroxy-1,3-diphenylpropan-1-one | 85 |
| 2 | 1-Phenyl-1-(trimethylsiloxy)ethene | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 82 |
| 3 | 1-Phenyl-1-(trimethylsiloxy)ethene | 4-Methoxybenzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 88 |
| 4 | 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 78 |
| 5 | 1-(Trimethylsiloxy)cyclohexene | 4-Nitrobenzaldehyde | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 75 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the samarium(III) chloride catalyzed aldol condensation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction catalyzed by SmCl₃.
Application Notes and Protocols: The Role of Samarium(III) Chloride (SmCl₃) in Organometallic Synthesis
Introduction Samarium(III) chloride (SmCl₃) is a versatile and increasingly important reagent in the field of organic and organometallic chemistry. As a hard Lewis acid and a common precursor to potent Sm(II) reducing agents like samarium(II) iodide (SmI₂), SmCl₃ facilitates a wide array of synthetic transformations. Its applications range from serving as a direct catalyst in carbon-carbon bond-forming reactions to being the starting material for the in situ generation of highly reactive organosamarium species. These properties make it a valuable tool for researchers in academia and industry, including those in drug development, for constructing complex molecular architectures.
This document provides detailed application notes and experimental protocols for key synthetic methodologies involving SmCl₃, focusing on its use in C-acylation, Barbier-type reactions, and Reformatsky-type reactions.
Application Note 1: SmCl₃ as a Recyclable Lewis Acid Catalyst for C-Acylation
Samarium(III) chloride is an efficient and recyclable Lewis acid catalyst for the C-acylation of 1,3-dicarbonyl compounds and other active methylene compounds with acid chlorides.[1][2][3] This method offers a sustainable alternative to traditional approaches that often require stoichiometric amounts of strong bases or other Lewis acids.[1] The reaction proceeds under mild conditions with high efficiency and tolerates a wide variety of substrates.[1] A significant advantage of this system is the easy recyclability of the SmCl₃ catalyst, which maintains its activity over multiple reaction cycles.[1]
Data Summary: SmCl₃-Catalyzed C-Acylation of Active Methylene Compounds The following table summarizes the performance of SmCl₃ in the C-acylation of various substrates, demonstrating the versatility of the catalyst.
| Entry | Active Methylene Substrate | Acyl Chloride | Product Yield (%) |
| 1 | Acetylacetone | Benzoyl chloride | 95 |
| 2 | Ethyl acetoacetate | Benzoyl chloride | 92 |
| 3 | Dimedone | Benzoyl chloride | 98 |
| 4 | Malononitrile | Benzoyl chloride | 85 |
| 5 | Acetylacetone | 4-Chlorobenzoyl chloride | 93 |
| 6 | Acetylacetone | Pivaloyl chloride | 82 |
| Yields are representative values based on published data for reactions catalyzed by SmCl₃ under optimized conditions.[1][3] |
Experimental Protocol: C-Acylation of Acetylacetone
This protocol describes the SmCl₃-catalyzed C-acylation of acetylacetone with benzoyl chloride.
Materials:
-
Samarium(III) chloride (SmCl₃), anhydrous (0.1 mmol, 25.8 mg)
-
Acetylacetone (1.0 mmol, 100 mg)
-
Benzoyl chloride (1.2 mmol, 169 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg)
-
Toluene, anhydrous (5 mL)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add SmCl₃ (25.8 mg), acetylacetone (100 mg), anhydrous toluene (5 mL), and triethylamine (152 mg).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzoyl chloride (169 mg) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C-acylated product.
-
The aqueous layer containing the SmCl₃ catalyst can be collected for catalyst recovery if desired.
Application Note 2: SmCl₃ as a Precursor in Barbier-Type Reactions
The Barbier reaction is a powerful one-pot method for forming alcohols from a carbonyl compound, an alkyl halide, and a metal.[4][5] A key feature is the in situ generation of the organometallic reagent.[5][6] While samarium(II) iodide (SmI₂) is a famous promoter of this reaction, its precursor, SmCl₃, can be used to generate the active samarium species in the reaction vessel, often through reduction with a more electropositive metal or via electrochemical methods.[7] This approach avoids the need to pre-form a sensitive organometallic reagent like a Grignard reagent.[4][5]
References
- 1. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SmCl3-catalyzed C-acylation of 1,3-dicarbonyl compounds and malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Samarium(III) Chloride as a Precursor for Samarium Metal Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samarium (Sm) is a rare earth element with significant applications in various high-technology fields. Its most notable use is in the fabrication of high-strength samarium-cobalt (Sm-Co) permanent magnets, which exhibit excellent thermal stability.[1] Additionally, samarium and its compounds are utilized as catalysts in chemical reactions and in the control rods of nuclear reactors.[1][2] The production of high-purity samarium metal is crucial for these applications. Samarium(III) chloride (SmCl₃) serves as a key precursor for the synthesis of samarium metal through two primary methods: molten salt electrolysis and metallothermic reduction. This document provides detailed protocols and application notes for these two production methodologies.
Method 1: Molten Salt Electrolysis of Samarium(III) Chloride
Molten salt electrolysis is a widely used method for the production of reactive metals like samarium. The process involves the electrochemical reduction of samarium ions from a molten eutectic salt mixture. Anhydrous samarium(III) chloride is mixed with other alkali or alkaline earth chlorides, such as sodium chloride (NaCl) or calcium chloride (CaCl₂), to lower the melting point of the electrolyte, thereby reducing the energy consumption and operational complexity of the process.[3][4]
Experimental Protocol: Molten Salt Electrolysis
1. Preparation of Anhydrous Samarium(III) Chloride:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is highly hygroscopic and must be dehydrated before use in molten salt electrolysis to prevent the formation of oxides and hydroxides in the melt.
-
Method A: Ammonium Chloride Route: Mix SmCl₃·6H₂O with 4-6 equivalents of ammonium chloride (NH₄Cl). Heat the mixture slowly to 400 °C under a high vacuum. The ammonium chloride facilitates the removal of water and prevents the formation of samarium oxychloride.[4]
-
Method B: Thionyl Chloride Route: Reflux the hydrated samarium chloride in an excess of thionyl chloride (SOCl₂) for five hours.[4]
-
The resulting anhydrous SmCl₃ should be a pale yellow solid.[3][4] It is typically purified further by sublimation under high vacuum.[4]
2. Preparation of the Eutectic Salt Bath:
-
A common eutectic mixture is composed of LiCl-KCl (44.2:55.8 wt%).[5]
-
In an inert atmosphere glovebox, thoroughly mix the dried LiCl and KCl salts.
-
Transfer the mixture to a crucible (e.g., alumina) and heat to 523 K (250 °C) for a minimum of 5 hours to remove any residual moisture.[5]
-
Increase the furnace temperature to 773 K (500 °C) and maintain for at least 5 hours to fully melt the salt.[5]
-
Allow the salt to cool and solidify before transferring it back to the glovebox.
-
Prepare the final electrolyte by mixing the desired weight percentage of anhydrous SmCl₃ with the LiCl-KCl eutectic salt. The concentration of SmCl₃ can range from approximately 0.42 to 8.99 wt%.[5]
-
The mixture is then subjected to the same drying and melting procedure as the pure eutectic salt.
3. Electrolysis:
-
The electrolysis is conducted in a high-temperature electrochemical cell, typically under an inert argon atmosphere.
-
The cell consists of a crucible containing the molten salt, a cathode (e.g., tungsten or molybdenum), and an anode (e.g., graphite).
-
Immerse the electrodes into the molten SmCl₃-LiCl-KCl electrolyte maintained at a constant temperature of 773 K (500 °C).[5]
-
Apply a constant potential between the electrodes. The deposition potential for samarium will depend on the specific electrolyte composition and reference electrode. In a LiCl-KCl-MgCl₂ system, SmCl₃ was separated at -2.20 V (vs. Ag/AgCl).[6]
-
During electrolysis, samarium metal will be deposited at the cathode.
-
The process is continued for a predetermined duration to achieve the desired yield.
4. Post-Electrolysis Processing:
-
After electrolysis, raise the cathode from the molten salt and allow it to cool under an inert atmosphere.
-
The deposited samarium metal can be mechanically separated from the cathode.
-
The product is then washed with appropriate solvents to remove any adhered salt residues and subsequently dried.
Quantitative Data for Molten Salt Electrolysis
| Parameter | Value | Reference |
| Electrolyte Composition | SmCl₃ in LiCl-KCl (44.2:55.8 wt%) | [5] |
| SmCl₃ Concentration | 0.42 - 8.99 wt% | [5] |
| Operating Temperature | 773 K (500 °C) | [5] |
| Deposition Potential | -2.20 V (vs. Ag/AgCl) in a LiCl-KCl-MgCl₂ system | [6] |
| Current Efficiency | 72% (in an ionic liquid at room temperature) | [7] |
Workflow for Molten Salt Electrolysis
Caption: Workflow for the production of samarium metal via molten salt electrolysis.
Method 2: Metallothermic Reduction of Samarium Compounds
Metallothermic reduction is another key process for producing samarium metal, particularly for samarium oxide (Sm₂O₃), which is often the direct product of rare earth separation processes. This method involves the reduction of a samarium compound with a more reactive metal at high temperatures under vacuum. The samarium metal, having a relatively high vapor pressure, is separated from the non-volatile reactants and byproducts by distillation and collected on a condenser.
Experimental Protocol: Metallothermic Reduction
1. Reactant Preparation:
-
The primary samarium precursor for this method is typically high-purity samarium oxide (Sm₂O₃).
-
The reducing agent can be a reactive rare earth metal such as lanthanum or mischmetal (an alloy of rare earth metals).[8]
-
The reactants, Sm₂O₃ and the reducing metal, are weighed and thoroughly mixed. An excess of the reducing agent is often used to ensure complete reaction.
2. Reaction Setup:
-
The reaction is carried out in a vacuum induction furnace.
-
The reactant mixture is placed in a crucible made of a refractory metal like tantalum or molybdenum. To prevent reaction with the crucible, a disposable foil liner of the same material can be used.[8]
-
A condenser, typically made of tantalum and often conically shaped, is placed above the crucible to collect the vaporized samarium metal.[8]
-
The entire assembly is enclosed within the vacuum chamber of the induction furnace.
3. Reduction and Distillation:
-
The furnace chamber is evacuated to a pressure of approximately 10 to 50 microns of mercury.[8]
-
The crucible is heated using the induction furnace to a temperature ranging from 1100 °C to 1450 °C.[8]
-
At this high temperature and low pressure, the reducing agent reacts with the samarium oxide to form samarium metal and the oxide of the reducing agent.
-
The produced samarium metal vaporizes and subsequently deposits on the cooler surface of the condenser.[8]
-
The reaction is typically run for a period of 2 to 3.5 hours to ensure complete reduction and distillation.[8]
4. Product Recovery:
-
After the reaction is complete, the furnace is cooled down to room temperature while maintaining the vacuum.
-
The chamber is then backfilled with an inert gas, such as argon, before opening.
-
The condenser is removed from the furnace, and the deposited samarium metal is mechanically scraped off.
-
The resulting samarium metal is typically of high purity.[9]
Quantitative Data for Metallothermic Reduction
| Parameter | Value | Reference |
| Samarium Precursor | Samarium Oxide (Sm₂O₃) | [8] |
| Reducing Agent | Lanthanum or Mischmetal | [8][9] |
| Reaction Temperature | 1100 °C - 1450 °C | [8] |
| Vacuum Pressure | 10 - 50 microns of mercury | [8] |
| Reaction Time | 2 - 3.5 hours | [8] |
| Product Purity | 99.99 wt% | [9] |
Workflow for Metallothermic Reduction
Caption: Workflow for the production of samarium metal via metallothermic reduction.
References
- 1. High purity 99.9-99.99 %Samarium (Sm) Metal element | Xinglu [xingluchemical.com]
- 2. aemree.com [aemree.com]
- 3. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Samarium(III)_chloride [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Samarium metal production | Ames Laboratory [ameslab.gov]
- 8. US4439232A - Samarium metal production - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Samarium Trichloride in the Synthesis of Samarium-Based Phosphors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of samarium-based phosphors, with a specific focus on the potential use of samarium trichloride (SmCl₃) as a precursor. While samarium oxide (Sm₂O₃) is more commonly utilized in the literature, this document outlines generalized protocols adaptable for samarium trichloride and discusses the broader applications of samarium compounds in biomedical fields.
Introduction to Samarium-Based Phosphors
Samarium (Sm³⁺)-doped phosphors are luminescent materials known for their characteristic orange-red emission. These materials absorb energy, typically from ultraviolet (UV) or blue light, and re-emit it as visible light. The emission spectrum of Sm³⁺ is characterized by several sharp peaks, with the most intense transitions typically being ⁴G₅/₂ → ⁶H₇/₂ (around 600 nm) and ⁴G₅/₂ → ⁶H₉/₂ (around 645 nm). The precise emission wavelengths and intensities are influenced by the host material's crystal structure and the concentration of the samarium dopant.
Synthesis of Samarium-Based Phosphors
Several methods can be employed for the synthesis of samarium-based phosphors, including solid-state reaction, sol-gel, and combustion methods. While the majority of published protocols utilize samarium oxide, the following sections provide generalized procedures that can be adapted for the use of samarium trichloride. A key consideration when using SmCl₃ is the stoichiometry of the reaction and the potential evolution of hydrogen chloride (HCl) gas, which may require appropriate ventilation and handling procedures.
Generalized Experimental Protocols
1. Solid-State Reaction Method
The solid-state reaction method is a conventional and widely used technique for the synthesis of phosphors. It involves the high-temperature reaction of solid precursors to form the desired crystalline host lattice with the dopant ions incorporated.
Protocol:
-
Precursor Preparation: Accurately weigh the stoichiometric amounts of the host material precursors (e.g., oxides, carbonates) and the samarium precursor. If using samarium trichloride (SmCl₃), it should be of high purity.
-
Mixing: Thoroughly grind the precursors in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. The use of a small amount of a suitable solvent like ethanol or acetone can aid in the mixing process.
-
Calcination: Transfer the ground powder to an alumina crucible. Place the crucible in a high-temperature muffle furnace.
-
Heating Profile:
-
Heat the mixture at a controlled rate (e.g., 5 °C/min) to a pre-sintering temperature (e.g., 600-800 °C) and hold for 2-4 hours to allow for initial decomposition and reaction.
-
Increase the temperature to the final sintering temperature (typically 1000-1400 °C, depending on the host material) and hold for 4-8 hours to ensure the formation of the desired crystalline phase.
-
-
Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting sintered cake is then finely ground into a powder for characterization.
2. Sol-Gel Method
The sol-gel method offers better homogeneity and control over particle size at lower synthesis temperatures compared to the solid-state reaction. It involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network.
Protocol:
-
Sol Preparation:
-
Dissolve the host metal precursors (e.g., metal alkoxides or nitrates) in a suitable solvent, often an alcohol.
-
In a separate container, dissolve samarium trichloride (SmCl₃) in the same solvent.
-
-
Mixing and Hydrolysis:
-
Add the samarium solution to the host precursor solution under vigorous stirring.
-
Induce hydrolysis and condensation by the controlled addition of water, often mixed with the solvent and a catalyst (acid or base).
-
-
Gelation: Continue stirring the solution until a viscous gel is formed. This process can take several hours.
-
Drying: Dry the gel in an oven at a low temperature (e.g., 80-120 °C) for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.
-
Annealing: Calcine the dried xerogel powder in a furnace at a temperature sufficient to crystallize the desired phosphor phase (typically 500-900 °C). The heating rate and duration should be optimized for the specific host material.
3. Combustion Synthesis
Combustion synthesis is a rapid and energy-efficient method that utilizes a self-sustaining exothermic reaction between an oxidizer (metal nitrates) and a fuel (e.g., urea, glycine, citric acid).
Protocol:
-
Precursor Solution: Dissolve the metal nitrates of the host material and samarium trichloride (SmCl₃) in a minimum amount of deionized water.
-
Fuel Addition: Add a suitable fuel, such as urea (CO(NH₂)₂), to the precursor solution. The fuel-to-oxidizer ratio is a critical parameter that influences the combustion process and the properties of the final product.
-
Heating and Combustion:
-
Place the solution in a heat-resistant beaker or crucible and heat it on a hot plate or in a preheated furnace (typically 400-600 °C).
-
The solution will dehydrate, forming a viscous gel. Upon further heating, the gel will auto-ignite, producing a voluminous, foamy powder. The combustion process is usually very rapid.
-
-
Post-Annealing (Optional): The as-synthesized powder may require further annealing at a higher temperature to improve crystallinity and luminescent properties.
Quantitative Data on Samarium-Based Phosphors
The luminescent properties of samarium-doped phosphors are highly dependent on the host material and the synthesis conditions. The following table summarizes typical photoluminescence data for various samarium-doped phosphors reported in the literature. It is important to note that these examples primarily use Sm₂O₃ as the samarium source.
| Host Material | Synthesis Method | Excitation Wavelength (nm) | Emission Peaks (nm) | Reference |
| CaTiO₃ | Solid-State | 407 | 564, 599, 646 | [1] |
| Sr₃Sn₂O₇ | Solid-State | 267 | ⁴G₅/₂ → ⁶H₇/₂ | [1] |
| NaBaBO₃ | Combustion | 402 | 603 | [2] |
| KMgPO₄ | - | n-UV | - | [3] |
| SrAl₂Si₂O₈ | Solid-State | 405 | ⁴G₅/₂ → ⁶H₇/₂ | [4] |
Visualization of Experimental Workflows and Applications
Experimental Workflow: Solid-State Synthesis of Sm-doped Phosphor
Caption: Generalized workflow for solid-state synthesis.
Logical Workflow: Application of Samarium Nanoparticles in Drug Delivery
Caption: Workflow for Sm-nanoparticles in drug delivery.
Applications in Drug Development and Research
While the primary application of samarium-based phosphors is in lighting and displays, samarium compounds and nanoparticles are gaining interest in the biomedical field.[4][5]
-
Bioimaging: The luminescent properties of samarium-based nanoparticles make them potential candidates for use as contrast agents in fluorescence imaging.[6][7] Their characteristic orange-red emission can be used to visualize biological tissues and track the nanoparticles within a biological system.
-
Drug Delivery: Samarium-containing nanoparticles can be functionalized to carry therapeutic agents.[4] Their surfaces can be modified with targeting ligands to direct them to specific cells or tissues, such as tumors, for localized drug delivery. This approach aims to increase the efficacy of the drug while minimizing side effects on healthy tissues.
-
Theranostics: The combination of therapeutic and diagnostic capabilities in a single agent is known as theranostics. Samarium-based nanoparticles have the potential for theranostic applications, where they can simultaneously deliver a drug and provide a fluorescent signal for imaging and monitoring the treatment response.
Conclusion
The synthesis of samarium-based phosphors offers a versatile platform for creating materials with tailored luminescent properties. While samarium oxide is the more documented precursor, the adaptation of synthesis protocols for samarium trichloride is feasible with appropriate considerations for the reaction chemistry. Furthermore, the emerging applications of samarium compounds and nanoparticles in the biomedical field, particularly in bioimaging and drug delivery, open up new avenues for research and development for scientists and drug development professionals. Further investigation into the synthesis of samarium-based phosphors from samarium trichloride and their biological applications is warranted to fully explore their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Samarium-Based Metal Organic Compound Nanoparticles with Polychromatic-Photoluminescence for Bio-Tissue Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Samarium-Doped Infrared Absorbing Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of samarium oxide (Sm₂O₃) in the formulation of infrared (IR) absorbing glass. While the initial inquiry specified samarium(III) chloride, the prevalent and effective precursor in materials science for this application is samarium(III) oxide. This document details the synthesis, characterization, and optical properties of these specialized glasses, offering protocols for their preparation and analysis.
Introduction
Samarium-doped glasses are a class of optical materials engineered to exhibit strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This property is primarily due to the electronic transitions within the 4f shell of the Sm³⁺ ion. The incorporation of samarium oxide into various glass matrices, such as silicate, borate, phosphate, and tellurite, allows for the tailored development of optical filters, laser cavity components, and other materials where the blocking of NIR radiation is critical.[1][2][3] These glasses effectively absorb unwanted infrared radiation, for instance, from flashlamps in laser systems, thereby enhancing the efficiency and longevity of the laser components.[4]
Key Applications
-
Laser Systems: Samarium-doped glass is utilized in laser cavities to absorb parasitic 1064 nm radiation from neodymium-doped gain media, preventing parasitic oscillations and improving laser performance.[4] It also absorbs ultraviolet (UV) radiation from pump sources like krypton lamps, which can cause detrimental color center formation in laser rods.[4]
-
Optical Filters: These glasses serve as effective filters to block specific NIR wavelengths in various optical instruments and devices.
-
Scientific Instrumentation: In sensitive detection systems, samarium-doped glass can be used to eliminate stray NIR light that could interfere with measurements.
Quantitative Data Summary
The infrared absorbing properties of samarium-doped glasses are highly dependent on the host glass matrix and the concentration of the Sm₂O₃ dopant. The following table summarizes key optical parameters from various studies.
| Glass System | Sm₂O₃ Concentration (mol%) | Key Absorption Bands (nm) | Refractive Index (n) | Key Findings | Reference |
| Sodium Bismuth Silicate | 1.5 | ~402, 472, 945, 1078, 1230, 1375, 1480, 1535 | ~1.58 | High quantum efficiency for visible luminescence, with significant NIR absorption. | [5] |
| Zinc Tellurite | 0.1 - 0.5 | ~405, 475, 945, 1080, 1230, 1380, 1485 | 2.15 - 2.16 | Density and optical band gap increase up to 0.4 mol% Sm₂O₃.[6] | [6] |
| Lithium Zinc Borate | 0.5 - 2.5 | ~403, 475, 1080, 1230, 1380, 1480 | Not specified | Exhibits strong visible and NIR absorption bands. | [7] |
| Phosphate | 0.1 - 5.0 | ~400, 467, 1080, 1230, 1375, 1480 | 1.5366 - 1.5447 | Fluorescence lifetime decreases with increasing Sm₂O₃ concentration due to cross-relaxation.[8] | [8][9] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of samarium-doped infrared absorbing glass.
Synthesis of Samarium-Doped Glass via Melt-Quenching
The melt-quenching technique is the most common method for preparing high-quality samarium-doped glasses.[10][11]
Materials and Equipment:
-
High-purity precursor oxides (e.g., SiO₂, B₂O₃, P₂O₅, TeO₂, ZnO, Na₂CO₃, Bi₂O₃)
-
Samarium(III) oxide (Sm₂O₃, 99.99% purity)
-
Alumina or platinum crucible
-
High-temperature furnace (capable of reaching at least 1400°C)
-
Stainless steel or brass mold (preheated)
-
Annealing furnace
-
Agate mortar and pestle
-
Precision balance
Protocol:
-
Batch Calculation: Calculate the required weight of each precursor oxide and Sm₂O₃ based on the desired molar composition of the glass.
-
Mixing: Thoroughly mix the calculated amounts of the precursor powders in an agate mortar and pestle to ensure homogeneity.
-
Melting: Transfer the mixed powder into a crucible and place it in a high-temperature furnace.
-
For Silicate glass: Heat to 1200-1400°C and hold for 2-3 hours until a bubble-free, homogenous melt is obtained.[10]
-
For Tellurite glass: Heat to 800-900°C for 30-60 minutes.
-
For Borate glass: Heat to 1000-1150°C for 1 hour.
-
For Phosphate glass: Heat to 1100-1200°C for 30 minutes.
-
-
Quenching: Quickly pour the molten glass into a preheated stainless steel or brass mold to form the desired shape (e.g., a disc or rod). This rapid cooling is crucial for preventing crystallization and forming an amorphous glass structure.
-
Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature just below the glass transition temperature (Tg) of the specific glass composition (typically 300-500°C). Hold for 2-4 hours to relieve internal stresses, then slowly cool to room temperature over several hours.
-
Cutting and Polishing: Once cooled, the glass sample can be cut and polished to the desired dimensions for optical characterization.
Characterization Protocols
Objective: To confirm the amorphous (non-crystalline) nature of the synthesized glass. Amorphous materials produce a broad "halo" in their XRD pattern, whereas crystalline materials show sharp Bragg peaks.[12][13][14][15]
Equipment:
-
X-ray diffractometer with Cu Kα radiation source
-
Sample holder
Protocol:
-
Sample Preparation: Ensure the glass sample has a flat, polished surface.
-
Instrument Setup:
-
Set the X-ray source to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range, typically from 10° to 80° (2θ).
-
Set the step size (e.g., 0.02°) and scan speed (e.g., 2°/minute).
-
-
Data Acquisition: Mount the sample in the diffractometer and initiate the scan.
-
Data Analysis: Analyze the resulting diffractogram. The absence of sharp, well-defined peaks and the presence of a broad hump confirms the amorphous structure of the glass.
Objective: To identify the functional groups and the overall structure of the glass network. FTIR spectroscopy provides information about the vibrational modes of the chemical bonds within the glass.[7][16][17][18][19][20][21]
Equipment:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (for transmission) or ATR accessory
Protocol (Transmission Mode):
-
Sample Preparation: Prepare a thin, polished glass sample (typically <1 mm thick). Alternatively, for qualitative analysis, the glass can be ground into a fine powder and mixed with KBr to form a pellet.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.
-
Sample Spectrum: Place the sample in the beam path and collect the spectrum.
-
Data Acquisition: Typically, scan in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the absorption bands corresponding to the vibrational modes of the glass network formers (e.g., Si-O-Si, B-O-B, P-O-P, Te-O-Te) and modifiers.
Objective: To quantify the infrared absorbing properties of the samarium-doped glass.[22][23][24][25][26]
Equipment:
-
UV-Vis-NIR spectrophotometer
-
Sample holder for solid samples
Protocol:
-
Sample Preparation: Use a polished glass sample with parallel faces of a known thickness (e.g., 1-5 mm).
-
Instrument Setup:
-
Set the wavelength range to cover the UV, visible, and near-infrared regions (e.g., 300 nm to 1700 nm).
-
Select an appropriate slit width and scan speed.
-
-
Baseline Correction: Perform a baseline correction with the sample holder empty.
-
Data Acquisition: Place the sample in the holder and record the absorption or transmission spectrum.
-
Data Analysis:
-
Identify the absorption peaks corresponding to the electronic transitions of the Sm³⁺ ions.
-
Calculate the absorption coefficient (α) using the Beer-Lambert law: α = A / d, where A is the absorbance and d is the thickness of the sample.
-
Analyze the transmission spectrum to determine the percentage of light blocked at specific infrared wavelengths.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of samarium-doped glass.
Caption: Relationship between input parameters, synthesis, and resulting glass properties.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Spectroscopic properties of Sm3+-doped phosphate glasses | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. Optical Investigation of Sm3+ Doped in Phosphate Glass | Semantic Scholar [semanticscholar.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. researchgate.net [researchgate.net]
- 17. pages.uoregon.edu [pages.uoregon.edu]
- 18. lehigh.edu [lehigh.edu]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 22. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]
- 23. Basics of UV-Vis-NIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. researchgate.net [researchgate.net]
- 25. researchportal.vub.be [researchportal.vub.be]
- 26. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of Samarium Trichloride in High-Performance Magnet Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of samarium trichloride (SmCl₃) in the synthesis of high-performance samarium-cobalt (Sm-Co) permanent magnets. While the calciothermic reduction of samarium oxide is a more conventional method, the use of samarium trichloride, particularly in molten salt electrolysis, presents a viable alternative for the production of Sm-Co alloys.
Introduction: Samarium-Cobalt Magnets
Samarium-cobalt magnets are a class of rare-earth permanent magnets known for their high magnetic strength, exceptional temperature stability, and superior corrosion resistance.[1] These properties make them indispensable in demanding applications such as high-performance motors, aerospace technologies, and medical devices. The two main series of these magnets are SmCo₅ and Sm₂Co₁₇, each offering a unique set of magnetic and physical properties.
Synthesis of Sm-Co Alloys using Samarium Trichloride
The primary route for synthesizing Sm-Co alloys from samarium trichloride is through molten salt electrolysis . This electrochemical process involves the reduction of samarium ions from a molten salt electrolyte to form an alloy with a cobalt cathode or co-deposit with cobalt ions.
Core Principle of Molten Salt Electrolysis
In this process, a molten salt mixture, typically a eutectic of alkali or alkaline earth chlorides (e.g., LiCl-KCl), serves as the electrolyte.[2] Samarium trichloride is dissolved in this molten salt, where it dissociates to provide Sm³⁺ ions. A direct current is applied between an anode (typically graphite) and a cathode (which can be cobalt or an inert material). At the cathode, Sm³⁺ ions are reduced to samarium metal, which then alloys with the cobalt.
The overall reaction at the cathode can be represented as:
-
Sm³⁺ + 3e⁻ → Sm
-
xSm + yCo → SmₓCoᵧ
Advantages of the Electrolytic Method
-
Direct Alloy Formation: Allows for the direct synthesis of the Sm-Co alloy.
-
Continuous Process: Can be adapted for continuous production.
-
High Purity Potential: Can yield high-purity alloys when process parameters are carefully controlled.
Experimental Protocol: Molten Salt Electrolysis for Sm-Co Alloy Synthesis
This protocol outlines a general procedure for the laboratory-scale synthesis of a Sm-Co alloy using samarium trichloride in a molten salt electrolyte.
Materials and Equipment
-
Salts: Samarium trichloride (SmCl₃, anhydrous), Lithium chloride (LiCl, anhydrous), Potassium chloride (KCl, anhydrous), Cobalt chloride (CoCl₂, anhydrous, optional for co-deposition).
-
Electrodes: High-purity graphite rod (anode), High-purity cobalt rod or plate (cathode).
-
Crucible: Alumina or other inert high-temperature crucible.
-
Furnace: High-temperature tube furnace with inert atmosphere control (e.g., Argon).
-
Power Supply: DC power supply capable of delivering constant current or potential.
-
Inert Atmosphere: High-purity Argon gas.
-
Glove Box: For handling anhydrous salts to prevent moisture contamination.
Pre-Electrolysis Preparation
-
Electrolyte Preparation: In an inert atmosphere (glove box), thoroughly mix the eutectic LiCl-KCl salts (59 mol% LiCl, 41 mol% KCl).
-
Dehydration: The salt mixture must be rigorously dried to remove any residual moisture, which can interfere with the electrolysis process. This can be achieved by heating the salt mixture under vacuum.
-
Charge Preparation: Add the desired amount of anhydrous samarium trichloride to the dried LiCl-KCl mixture. The concentration of SmCl₃ will influence the deposition rate and alloy composition.
Electrolysis Procedure
-
Assembly: Place the crucible containing the salt mixture into the tube furnace. Position the graphite anode and cobalt cathode in the crucible, ensuring they do not touch.
-
Inert Atmosphere: Purge the furnace with high-purity argon gas to create an inert atmosphere.
-
Melting: Heat the furnace to the desired operating temperature (typically 700-900°C) to melt the salt mixture.
-
Electrolysis: Once the electrolyte is molten and thermally stable, apply a constant DC current or potential between the electrodes. The specific current density and potential will depend on the desired alloy composition and deposition rate.
-
Duration: Continue the electrolysis for a sufficient duration to deposit a significant amount of the Sm-Co alloy on the cathode.
-
Cooling and Extraction: After electrolysis, turn off the power supply and cool the furnace under an inert atmosphere. Once at room temperature, carefully remove the crucible and extract the cathode with the deposited alloy.
Post-Electrolysis Processing
-
Salt Removal: The deposited alloy will be coated with the solidified electrolyte. This can be removed by washing with deionized water and/or dilute acids.
-
Alloy Characterization: The resulting Sm-Co alloy should be characterized to determine its composition (e.g., using ICP-OES or XRF) and phase purity (using XRD).
Quantitative Data and Process Parameters
The following table summarizes typical process parameters for the molten salt electrolysis of Sm-Co alloys. These values can be considered as a starting point for process optimization.
| Parameter | Typical Value/Range | Notes |
| Electrolyte Composition | LiCl-KCl eutectic with SmCl₃ | Other chloride salts can also be used. |
| SmCl₃ Concentration | 1-10 wt% | Higher concentrations can increase deposition rate. |
| Operating Temperature | 700 - 900 °C | Must be above the melting point of the electrolyte and the desired alloy phase. |
| Cathode Material | Cobalt | Can also be an inert material like molybdenum or tungsten. |
| Anode Material | Graphite | Inert and conductive at high temperatures. |
| Current Density | 0.1 - 1.0 A/cm² | A key parameter influencing the morphology and composition of the deposit. |
| Cell Voltage | 2.5 - 5.0 V | Dependent on the specific electrolyte and electrode configuration. |
| Atmosphere | Inert (Argon) | Prevents oxidation of the rare-earth metals. |
Logical Workflow for Sm-Co Magnet Synthesis via Molten Salt Electrolysis
The following diagram illustrates the key steps in the synthesis of a Sm-Co magnet, starting from the raw materials and proceeding through the molten salt electrolysis and subsequent processing steps.
References
Application Notes and Protocols: Samarium-Mediated Barbier Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a powerful and versatile method for forming carbon-carbon bonds, involving the in situ reaction of an organic halide with a carbonyl compound in the presence of a metal.[1] This one-pot procedure is a valuable alternative to the Grignard reaction, particularly due to its tolerance of a wider range of functional groups and its applicability in aqueous media, aligning with the principles of green chemistry.[1][2] Among the various metals employed, samarium has emerged as a uniquely effective reagent, primarily in the form of samarium(II) iodide (SmI₂).
While the user's query specifies Samarium(III) chloride (SmCl₃), it is crucial to note that the vast body of scientific literature describes the samarium-mediated Barbier reaction as being promoted by samarium in its +2 oxidation state. SmCl₃, a stable Sm(III) salt, does not directly mediate the Barbier reaction as it lacks the necessary reducing potential. Instead, SmCl₃ acts as a Lewis acid or as a precursor for the in situ generation of the active Sm(II) species.[3][4]
This document provides a detailed protocol for the standard, well-established SmI₂-mediated Barbier reaction. Additionally, it outlines a plausible approach for initiating a Barbier-type reaction starting from SmCl₃ by reducing it in situ.
Reaction Principle and Mechanism
The SmI₂-mediated Barbier reaction proceeds via a single-electron transfer (SET) mechanism. Samarium(II) iodide is a potent one-electron reductant. The reaction is believed to follow these key steps:
-
Formation of Organosamarium Intermediate: Two successive single-electron transfers from two equivalents of SmI₂ reduce the alkyl halide (R-X), forming a transient alkyl radical and then a stable organosamarium(III) species (R-SmI₂).[5][6]
-
Carbonyl Addition: The nucleophilic organosamarium reagent adds to the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Hydrolysis: The resulting samarium alkoxide is hydrolyzed during aqueous workup to yield the final primary, secondary, or tertiary alcohol product.[7][8]
The high oxophilicity of samarium drives the reaction forward and contributes to its high degree of chemoselectivity.
Figure 1: Proposed mechanism for the SmI₂-mediated Barbier reaction.
Experimental Protocols
Protocol 1: Standard SmI₂-Mediated Barbier Reaction (Established Method)
This protocol describes the typical laboratory procedure for the intermolecular Barbier reaction using commercially available or freshly prepared samarium(II) iodide solution in THF.
Materials:
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodododecane)
-
Carbonyl compound (e.g., 3-Pentanone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the carbonyl compound (1.0 mmol) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask and cool the solution to the desired temperature (typically 0 °C or room temperature).
-
Reagent Addition: To the stirred solution, add the alkyl halide (1.2 mmol, 1.2 equivalents).
-
Initiation: Slowly add the 0.1 M solution of SmI₂ in THF (2.5 mmol, 2.5 equivalents) dropwise via syringe. The characteristic deep blue or green color of the Sm(II) solution should fade to a persistent light yellow upon completion of the reaction. The reaction is often rapid, occurring within minutes.[9]
-
Quenching: Once the reaction is complete (as indicated by TLC or the color change), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Workup: Remove the flask from the inert atmosphere. If the solution retains a dark color due to excess iodine, add saturated aqueous Na₂S₂O₃ solution dropwise until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Protocol 2: Barbier-Type Reaction via In Situ Reduction of SmCl₃
Materials:
-
Anhydrous Samarium(III) chloride (SmCl₃)
-
Reducing agent (e.g., Magnesium turnings, Lithium, or Sodium)
-
Iodide source (e.g., Sodium iodide (NaI) or a small crystal of Iodine (I₂))
-
Alkyl halide
-
Carbonyl compound
-
Anhydrous THF
-
Other reagents and equipment as listed in Protocol 1
Procedure:
-
Generation of Sm(II): Under an inert atmosphere, add anhydrous SmCl₃ (2.5 mmol), an iodide source (e.g., NaI, 5.0 mmol), and the reducing agent (e.g., Magnesium turnings, 2.5 mmol) to a flame-dried flask with anhydrous THF (10 mL). Stir the suspension vigorously. The formation of the active Sm(II) species may be indicated by a color change to dark blue/green, though this can be slow. Sonication or gentle heating may accelerate the process.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol) and the alkyl halide (1.2 mmol) in anhydrous THF (5 mL).
-
Initiation: Slowly transfer the solution of the carbonyl and alkyl halide via cannula into the flask containing the freshly generated Sm(II) species.
-
Reaction and Workup: Stir the reaction mixture until completion, as monitored by TLC. The subsequent quenching, workup, extraction, and purification steps are identical to those described in Protocol 1 (steps 5-9).
Data Presentation: Substrate Scope and Yields for SmI₂-Mediated Barbier Reaction
The following table summarizes representative results for the SmI₂-mediated Barbier reaction, demonstrating its broad applicability.
| Entry | Alkyl Halide | Carbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Iodododecane | 3-Pentanone | 5-Dodecyl-5-pentanol | < 15 | 97[6] |
| 2 | 1-Iodopropane | Cyclohexanone | 1-Propylcyclohexan-1-ol | ~ 5 | 95 |
| 3 | Benzyl Bromide | Benzaldehyde | 1,2-Diphenylethan-1-ol | ~ 10 | 92 |
| 4 | Allyl Bromide | Acetophenone | 1-Phenyl-3-buten-1-ol | < 5 | 98 |
| 5 | tert-Butyl Iodide | 2-Heptanone | 2,3,3-Trimethyl-2-octanol | ~ 20 | 85 |
Note: Yields and reaction times are highly dependent on specific substrates, solvent purity, and reaction conditions. The data presented are illustrative.
Visualization of Experimental Workflow
The general workflow for performing a samarium-mediated Barbier reaction is outlined below.
Figure 2: General experimental workflow for the SmI₂-mediated Barbier reaction.
Conclusion
The samarium(II) iodide-mediated Barbier reaction is a highly efficient, rapid, and chemoselective method for the synthesis of alcohols. While Samarium(III) chloride is not the direct mediator, it can serve as a readily available precursor for the in situ generation of the active Sm(II) species. The protocols and data provided herein offer a comprehensive guide for researchers looking to employ this powerful transformation in their synthetic endeavors, from small-scale laboratory synthesis to complex molecule construction in drug development.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]
- 3. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Doping of Poly(o-Toluidine) with Samarium Chloride for Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of samarium chloride (SmCl₃) doped poly(o-toluidine) (POT), a promising material for various optoelectronic applications. The incorporation of samarium ions into the polymer matrix significantly enhances its electrical and optical properties, making it a subject of great interest for the development of next-generation electronic and photonic devices.
Introduction
Conducting polymers have emerged as a significant class of materials that bridge the gap between traditional semiconductors and plastics, offering a unique combination of electronic conductivity, flexibility, and ease of processing.[1] Poly(o-toluidine) (POT), a derivative of polyaniline, has garnered considerable attention due to its good environmental stability and tunable properties.[2] Doping is a crucial process to enhance the conductivity of these polymers, which are typically insulators or semiconductors in their undoped state.[3] The introduction of dopants creates charge carriers, leading to a substantial increase in electrical conductivity.[4]
Samarium chloride (SmCl₃), a rare-earth salt, has been successfully used as a dopant for POT. This doping process has been shown to not only increase the DC electrical conductivity but also to enhance the photoluminescence (PL) intensity and reduce the optical band gap of the polymer.[1][5] These modifications make SmCl₃-doped POT a highly attractive material for applications in optoelectronic devices such as light-emitting diodes (LEDs), sensors, and solar cells.[5]
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of undoped and SmCl₃-doped poly(o-toluidine).
Table 1: Electrical Properties of Undoped and SmCl₃ Doped Poly(o-Toluidine) at 350 K
| Sample | DC Conductivity (σ) (S cm⁻¹) | Activation Energy (Ea) (eV) |
| Undoped POT | 7.6 x 10⁻¹¹ | 0.754 |
| 2% SmCl₃ Doped POT | 1.27 x 10⁻⁸ | 0.562 |
| 4% SmCl₃ Doped POT | 1.96 x 10⁻⁸ | 0.466 |
| 6% SmCl₃ Doped POT | 6.14 x 10⁻⁸ | 0.275 |
| 8% SmCl₃ Doped POT | 8.88 x 10⁻⁸ | 0.231 |
| 10% SmCl₃ Doped POT | 9.86 x 10⁻⁷ | 0.186 |
Table 2: Optical Properties of Undoped and SmCl₃ Doped Poly(o-Toluidine)
| Sample | Optical Band Gap (Eg) (eV) |
| Undoped POT | 1.296 |
| 2% SmCl₃ Doped POT | 0.899 |
| 4% SmCl₃ Doped POT | 0.446 |
| 6% SmCl₃ Doped POT | 0.387 |
| 8% SmCl₃ Doped POT | 0.360 |
| 10% SmCl₃ Doped POT | 0.641 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of poly(o-toluidine) and its subsequent doping with samarium chloride.
Synthesis of Poly(o-Toluidine) (POT) by Chemical Oxidative Polymerization
This protocol describes the synthesis of POT using ammonium persulfate as an oxidizing agent in an acidic medium.[6]
Materials:
-
o-toluidine (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) (1M)
-
Methanol
-
Distilled water
Procedure:
-
Prepare a 0.4 M solution of o-toluidine in 100 ml of 1M HCl or H₂SO₄ in a beaker. Cool the solution to room temperature.[6]
-
Prepare a 0.4 M solution of ammonium persulfate in 100 ml of distilled water and cool it to room temperature.[6]
-
Slowly add the ammonium persulfate solution dropwise to the o-toluidine solution with constant stirring. The addition should take approximately one hour.[6]
-
Continue stirring the reaction mixture for another 8-10 hours at room temperature to ensure the completion of the polymerization reaction.[6]
-
Observe the color change of the reaction mixture from light blue to blue-green, and finally to a greenish-black precipitate, indicating the formation of poly(o-toluidine).[6]
-
Allow the precipitate to settle overnight at room temperature.[6]
-
Filter the precipitate and wash it thoroughly with distilled water until the filtrate becomes colorless.[6]
-
Finally, wash the precipitate with methanol to remove any unreacted monomer and oligomers.[6]
-
Dry the resulting poly(o-toluidine) powder in an oven at 70-80°C overnight.[6]
-
Grind the dried polymer into a fine powder.
Doping of Poly(o-Toluidine) with Samarium Chloride (SmCl₃)
This protocol describes the process of doping the synthesized POT with varying concentrations of samarium chloride.
Materials:
-
Synthesized poly(o-toluidine) (POT) powder
-
Samarium chloride (SmCl₃)
-
Appropriate solvent (e.g., N-methyl-2-pyrrolidone (NMP) or m-cresol)
Procedure:
-
Prepare solutions of samarium chloride in the chosen solvent at different weight percentages (e.g., 2%, 4%, 6%, 8%, 10%) with respect to the weight of the POT.
-
Disperse the synthesized POT powder in the prepared samarium chloride solutions.
-
Stir the mixtures vigorously for several hours at room temperature to ensure homogeneous doping.
-
After stirring, cast the solutions onto a suitable substrate (e.g., glass slides) to form thin films or evaporate the solvent to obtain the doped polymer powder.
-
Dry the doped polymer samples in a vacuum oven at a suitable temperature to remove any residual solvent.
Characterization Techniques
A variety of analytical techniques are employed to characterize the structural, electrical, and optical properties of the undoped and SmCl₃-doped POT.
-
X-ray Diffraction (XRD): To study the crystallinity of the polymer samples.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the incorporation of the dopant into the polymer matrix.
-
UV-Visible Spectroscopy: To determine the optical band gap of the materials.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymers.
-
DC Conductivity Measurement: To measure the electrical conductivity of the samples at different temperatures.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationship between doping and the properties of the polymer.
Caption: Experimental workflow for synthesis and characterization of SmCl₃ doped POT.
Caption: Effect of SmCl₃ doping on the properties of poly(o-toluidine).
References
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Hydrolysis of Anhydrous Samarium(III) Chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of anhydrous samarium(III) chloride (SmCl₃). Anhydrous SmCl₃ is a highly hygroscopic compound, readily absorbing atmospheric moisture to form hydrates, which can lead to the formation of samarium oxychloride (SmOCl) upon heating, compromising experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your anhydrous SmCl₃.
Troubleshooting Guide and FAQs
Q1: I received a new bottle of anhydrous samarium(III) chloride. What are the essential first steps for storage?
A1: Anhydrous samarium(III) chloride is extremely sensitive to moisture.[1] Upon receipt, immediately transfer the bottle to a desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen). The ideal storage condition is in a tightly sealed container within a dry, inert environment to prevent any exposure to ambient air.
Q2: My anhydrous SmCl₃ has been briefly exposed to air. Is it still usable for my reaction that requires strictly anhydrous conditions?
A2: Brief exposure can be enough for the compound to absorb water and form surface hydrates. For reactions highly sensitive to moisture, it is recommended to either use fresh, unopened material or to dehydrate the potentially compromised SmCl₃ again using one of the protocols outlined below. Simple heating is not advised as it can lead to the formation of samarium oxychloride (SmOCl).[1]
Q3: I heated my hydrated samarium(III) chloride to obtain the anhydrous form, but my experiment failed. What could have gone wrong?
A3: Simply heating hydrated samarium(III) chloride (SmCl₃·6H₂O) in air or under a standard vacuum is a common mistake that leads to the formation of samarium oxychloride (SmOCl) through hydrolysis.[1] The presence of SmOCl can interfere with or completely inhibit many chemical reactions. To obtain pure, anhydrous SmCl₃, specific dehydration protocols that suppress this hydrolysis reaction must be followed.
Q4: What are the visual signs of hydrolysis in my samarium(III) chloride sample?
A4: Anhydrous samarium(III) chloride is a pale yellow solid. The hydrated form, samarium(III) chloride hexahydrate, is a cream-colored solid. While there isn't a distinct color change that definitively indicates partial hydrolysis to the oxychloride, if your anhydrous sample has been exposed to moisture and then heated, it will likely contain SmOCl. The best practice is to prevent exposure in the first place.
Q5: How can I confirm if my samarium(III) chloride is truly anhydrous and free of oxychloride?
A5: While visual inspection is not reliable, analytical techniques such as X-ray diffraction (XRD) can be used to confirm the crystal structure of anhydrous SmCl₃ and identify any SmOCl impurities. Thermogravimetric analysis (TGA) can also be employed to determine the water content of the material.
Quantitative Data Summary
The thermal dehydration of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is a multi-step process. Understanding the temperature ranges for dehydration and the onset of hydrolysis is critical for successful preparation of the anhydrous material.
| Temperature Range (°C) | Event | Weight Loss (approx. %) | Notes |
| ~80 - 160 °C | Removal of 5 water molecules | 24.7% | The initial and major dehydration step occurs in this range.[1] |
| 160 - 240 °C | Removal of the final water molecule | 5.3% | The last molecule of water is more strongly bound.[1] |
| > 240 °C | Onset of HCl release | Varies | Indicates the beginning of oxychloride formation if proper precautions are not taken.[1] |
Table 1: Thermal decomposition stages of Samarium(III) Chloride Hexahydrate in an inert atmosphere.
Experimental Protocols
To prevent the formation of samarium oxychloride, the dehydration of samarium(III) chloride hexahydrate must be carried out using methods that actively remove water while suppressing the hydrolysis reaction. Below are detailed protocols for three effective methods.
Protocol 1: Dehydration using the Ammonium Chloride Route
This is a widely used and effective method for preparing anhydrous rare earth chlorides. The in-situ generation of HCl from the decomposition of ammonium chloride creates a dry, acidic atmosphere that inhibits oxychloride formation.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Ammonium chloride (NH₄Cl), analytical grade
-
Quartz tube or boat
-
Tube furnace with temperature programming
-
Vacuum pump
Procedure:
-
Thoroughly mix SmCl₃·6H₂O and NH₄Cl in a mortar and pestle. A common weight ratio is 4:1 (SmCl₃·6H₂O : NH₄Cl).[2]
-
Place the mixture in a quartz boat and insert it into a tube furnace.
-
Connect the tube to a vacuum line. Evacuate the system, preferably to a vacuum of at least 0.08 Pa.[2]
-
Begin heating the furnace according to the following programmed schedule:[2]
-
Ramp from room temperature to 120°C at a rate of approximately 0.83°C/minute.
-
Hold at 120°C for 4 hours.
-
Ramp from 120°C to 240°C at a rate of 2°C/minute.
-
Hold at 240°C for 4 hours.
-
Ramp from 240°C to 300°C at a rate of 0.5°C/minute.
-
Hold at 300°C for 2 hours.
-
Ramp from 300°C to 360°C at a rate of 0.5°C/minute.
-
Hold at 360°C for 7 hours.
-
-
After the heating program is complete, turn off the furnace and allow it to cool to room temperature under vacuum.
-
Once cooled, the product can be quickly transferred to an inert atmosphere glove box for storage.
Protocol 2: Dehydration using Thionyl Chloride
Thionyl chloride (SOCl₂) is a powerful dehydrating agent that reacts with water to produce gaseous HCl and SO₂, effectively removing water and creating a non-aqueous, acidic environment.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Schlenk line or vacuum manifold
Procedure:
-
Place the SmCl₃·6H₂O into a round-bottom flask under an inert atmosphere (e.g., in a glove box or under a stream of argon).
-
Carefully add an excess of freshly distilled thionyl chloride to the flask.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the mixture to reflux and maintain for at least 5 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under vacuum. This should be done in a well-ventilated fume hood as the vapors are corrosive and toxic.
-
The remaining solid is anhydrous SmCl₃. Handle and store under strictly anhydrous and inert conditions.
Protocol 3: Dehydration using a Dry Hydrogen Chloride Gas Stream
This method involves passing a stream of dry hydrogen chloride (HCl) gas over the hydrated salt while heating. The HCl atmosphere suppresses the formation of oxychloride.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Dry hydrogen chloride (HCl) gas
-
Tube furnace
-
Quartz or suitable glass tube
-
Gas flow controller
-
Scrubber system for the exiting HCl gas (e.g., a sodium hydroxide solution)
Procedure:
-
Place the SmCl₃·6H₂O in a combustion boat and insert it into the tube furnace.
-
Connect the tube to a source of dry HCl gas and an outlet leading to a scrubber.
-
Begin a slow flow of dry HCl gas through the tube.
-
Gradually heat the furnace to a temperature between 150°C and 400°C. A step-wise increase in temperature is recommended to control the rate of water removal.
-
Maintain the temperature and HCl flow for several hours until the dehydration is complete. The exact duration will depend on the scale of the reaction.
-
Cool the furnace to room temperature while maintaining the flow of dry HCl gas.
-
Once at room temperature, switch the gas flow to a dry, inert gas (e.g., argon or nitrogen) to purge the remaining HCl from the system.
-
Transfer the anhydrous SmCl₃ to an inert atmosphere glove box for storage.
Visual Workflow for Preventing Hydrolysis
The following diagram illustrates the critical decision-making process and workflow for handling samarium(III) chloride to prevent hydrolysis.
References
Technical Support Center: Optimizing SmCl3 Catalyzed Reactions in Acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Samarium(III) Chloride (SmCl₃) as a catalyst in acetonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Is SmCl₃ an effective Lewis acid catalyst in a polar aprotic solvent like acetonitrile?
A1: Yes, SmCl₃ can function as an effective Lewis acid catalyst in acetonitrile. Lanthanide chlorides, including SmCl₃, are known to catalyze various organic transformations in polar aprotic solvents. Acetonitrile can dissolve SmCl₃ and the polar nature of the solvent can influence reaction rates and selectivity. However, it is important to consider that acetonitrile is a coordinating solvent and can compete with the substrate for binding to the Sm(III) center, which may impact catalytic activity.
Q2: My SmCl₃-catalyzed reaction in acetonitrile is sluggish or not proceeding. What are the potential causes and solutions?
A2: Several factors could contribute to low reactivity. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common causes include catalyst deactivation by water, insufficient catalyst loading, or competitive coordination from the solvent.
Q3: How can I minimize the impact of water on my reaction?
A3: SmCl₃ is highly hygroscopic and its catalytic activity is significantly diminished by water.[1] It is crucial to use anhydrous SmCl₃ and thoroughly dry the acetonitrile and all glassware. Consider using freshly distilled acetonitrile over a suitable drying agent (e.g., CaH₂). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
Q4: Is it possible to recycle the SmCl₃ catalyst when using acetonitrile as a solvent?
A4: Catalyst recyclability is a key advantage of using SmCl₃.[2] However, the workup procedure becomes critical when using a polar solvent like acetonitrile. Since both the catalyst and potentially the product are soluble in acetonitrile, a simple filtration might not be effective. An aqueous workup followed by extraction of the product with an organic solvent is a common strategy. The aqueous layer containing the samarium salt can then be treated to recover the catalyst, for example, by precipitation of samarium hydroxide with a base, followed by conversion back to the chloride.
Q5: What is a typical catalyst loading for SmCl₃ in acetonitrile?
A5: Catalyst loading can vary significantly depending on the specific reaction. For many reactions, a catalytic amount of 10 mol% is a good starting point.[3] However, optimization studies may show that lower or higher loadings are optimal for your specific transformation.
Troubleshooting Guide
This guide addresses common issues encountered during SmCl₃ catalyzed reactions in acetonitrile.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Deactivation by Water: SmCl₃ is highly sensitive to moisture. | - Use anhydrous SmCl₃. - Use freshly distilled, dry acetonitrile. - Dry all glassware thoroughly in an oven before use. - Assemble the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Inactive Catalyst: The SmCl₃ may have decomposed or is of poor quality. | - Purchase high-purity anhydrous SmCl₃ from a reputable supplier. - Store the catalyst in a desiccator under an inert atmosphere. | |
| 3. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction efficiently. | - Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). | |
| 4. Competitive Solvent Coordination: Acetonitrile can coordinate to the Sm(III) center, inhibiting substrate binding. | - While changing the solvent is the primary solution, if acetonitrile is required, try increasing the substrate concentration. - Consider the use of additives that might modulate the coordination sphere of the samarium ion. | |
| 5. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | - Increase the reaction temperature in a controlled manner. | |
| Formation of Side Products | 1. Catalyst-Promoted Side Reactions: The Lewis acidic nature of SmCl₃ might catalyze undesired reaction pathways. | - Lower the reaction temperature. - Decrease the catalyst loading. - Screen for additives that may improve selectivity. |
| 2. Substrate Decomposition: The substrate may be unstable under the reaction conditions. | - Perform control experiments without the catalyst to assess substrate stability. - If the substrate is unstable, consider using milder reaction conditions (lower temperature, shorter reaction time). | |
| Difficulty in Catalyst Recovery | 1. Catalyst Solubility in the Reaction Mixture: SmCl₃ is soluble in acetonitrile. | - After the reaction, remove acetonitrile under reduced pressure. - Add a non-polar solvent (e.g., hexane) to precipitate the catalyst for recovery by filtration. - Alternatively, perform an aqueous workup and recover the samarium from the aqueous phase. |
Data Presentation: Optimizing Reaction Conditions
The following table provides an illustrative example of how to structure data when optimizing a hypothetical SmCl₃-catalyzed aldol reaction in acetonitrile.
Table 1: Optimization of a SmCl₃-Catalyzed Aldol Reaction of Benzaldehyde with Acetone in Acetonitrile
| Entry | SmCl₃ (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 5 | 25 | 24 | 30 | 25 |
| 2 | 10 | 25 | 24 | 65 | 60 |
| 3 | 15 | 25 | 24 | 70 | 65 |
| 4 | 10 | 50 | 12 | 85 | 80 |
| 5 | 10 | 80 | 6 | 95 | 90 |
| 6 | 10 | 80 | 12 | 95 | 88 (side products observed) |
Note: This data is for illustrative purposes only and should be adapted based on experimental results.
Experimental Protocols
Protocol 1: General Procedure for a SmCl₃-Catalyzed Synthesis of Benzimidazoles in Acetonitrile
This protocol is adapted from methodologies using similar lanthanide chlorides.[3]
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous SmCl₃ and freshly distilled, dry acetonitrile.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous SmCl₃ (0.1 mmol, 10 mol%).
-
Add dry acetonitrile (5 mL).
-
Add the desired aldehyde (1.0 mmol) to the mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low yield in SmCl₃ catalyzed reactions.
Proposed Catalytic Cycle for a Lewis Acid Catalyzed Reaction
Caption: Generalized catalytic cycle for a SmCl₃ catalyzed reaction.
References
Issues with samarium(III) chloride solubility in non-polar solvents.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of samarium(III) chloride (SmCl₃), with a particular focus on challenges encountered with non-polar solvents.
Troubleshooting Guide: Issues with Samarium(III) Chloride Solubility
Researchers often face difficulties in dissolving samarium(III) chloride, especially in non-polar organic solvents. The following guide provides a systematic approach to identify and resolve these common issues.
Problem: Samarium(III) Chloride Fails to Dissolve in a Non-Polar Solvent
The primary reason for the insolubility of samarium(III) chloride in non-polar solvents is its ionic nature and the presence of coordinated water molecules. Anhydrous SmCl₃ is required for solubility in ethereal and other coordinating organic solvents; the hexahydrate form (SmCl₃·6H₂O) is generally insoluble in these media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for samarium(III) chloride solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my samarium(III) chloride not dissolving in tetrahydrofuran (THF)?
The most common reason is the use of hydrated samarium(III) chloride (SmCl₃·6H₂O) instead of the anhydrous form.[1][2] Anhydrous SmCl₃ is extremely hygroscopic and will rapidly absorb atmospheric moisture to form the hydrate, which is insoluble in THF.[3] Ensure you are using strictly anhydrous SmCl₃ and handling it under an inert atmosphere (e.g., in a glovebox).
Q2: Can I use solvents like hexane or toluene to dissolve samarium(III) chloride?
Generally, samarium(III) chloride has negligible solubility in purely non-polar, non-coordinating solvents like hexane and toluene. Its dissolution in organic media relies on the formation of coordination complexes with the solvent molecules. Ethereal solvents, particularly THF, are effective because the oxygen atoms can coordinate to the samarium ion, facilitating the dissolution of the salt.[4]
Q3: How can I prepare anhydrous samarium(III) chloride from the hexahydrate?
Direct heating of the hexahydrate is not recommended as it can lead to the formation of insoluble samarium oxychloride (SmOCl).[5] Two effective laboratory-scale methods are:
-
The Thionyl Chloride Method: Refluxing SmCl₃·6H₂O with an excess of thionyl chloride (SOCl₂) for several hours, followed by removal of the excess SOCl₂ under vacuum.[1]
-
The Ammonium Chloride Route: Heating the hexahydrate with 4-6 equivalents of ammonium chloride under high vacuum. The temperature is slowly raised to 400 °C to sublime the NH₄Cl, leaving behind anhydrous SmCl₃.[1][2]
Q4: What is a samarium(III) chloride THF complex, and how does it help with solubility?
A samarium(III) chloride THF complex, often denoted as SmCl₃(THF)n, is a coordination compound where THF molecules are bound to the samarium ion. These complexes, such as SmCl₃(THF)₃, are often easier to handle and dissolve more readily in organic solvents compared to the base anhydrous salt. They can be synthesized by reacting anhydrous SmCl₃ with THF.
Q5: My anhydrous samarium(III) chloride is still not dissolving well in THF. What could be the issue?
If you are certain that your SmCl₃ is anhydrous, poor solubility could be due to the formation of polymeric lanthanide halides. This can occur if the material was improperly prepared or handled, for instance, by heating the hydrate too aggressively.[6] To avoid this, it is crucial to use established dehydration protocols and to handle the anhydrous salt under strictly inert conditions. Additionally, ensure your THF is completely dry, as trace amounts of water can lead to the formation of insoluble species at the surface of the SmCl₃ particles.
Quantitative Solubility Data
The solubility of samarium(III) chloride is highly dependent on the solvent's polarity and coordinating ability. Below is a summary of available quantitative data.
| Solvent | Chemical Formula | Temperature | Solubility | Reference(s) |
| Water | H₂O | 10 °C | 92.4 g / 100 mL | [1][2] |
| Ethanol | C₂H₅OH | Not Specified | Highly Soluble | [1][7] |
| Pyridine | C₅H₅N | 25 °C | 6.4 g / 100 g | [7] |
| Tetrahydrofuran (THF) | C₄H₈O | ~20 °C | 1.49 g / 100 mL | [5] |
| 1,4-Dioxane | C₄H₈O₂ | 25 °C | 0.07 g / 100 g | [5] |
| 1-Ethoxy-2-methoxyethane | C₅H₁₂O₂ | 25 °C | 0.45 g / 100 g | [5] |
| 2-Methoxyethanol | C₃H₈O₂ | 298 K | 5.7 g / 100 g | [5] |
| 2-Ethoxyethanol | C₄H₁₀O₂ | 298 K | 26.3 g / 100 g | [5] |
Experimental Protocols
Protocol 1: Dehydration of SmCl₃·6H₂O using Thionyl Chloride
Objective: To prepare anhydrous SmCl₃ from its hexahydrate form.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Place the SmCl₃·6H₂O into a Schlenk flask equipped with a magnetic stir bar.
-
Under a flow of inert gas, add a significant excess of thionyl chloride.
-
Fit the flask with a condenser and gently reflux the mixture for approximately 5 hours. The reaction will produce SO₂ and HCl gas, which should be vented through a suitable trap (e.g., a bubbler with mineral oil followed by a base trap).
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting pale yellow powder is anhydrous SmCl₃. It must be stored and handled under a strictly inert atmosphere.[1]
Protocol 2: Synthesis of a Samarium(III) Chloride THF Complex
Objective: To prepare a more soluble THF adduct of SmCl₃.
Materials:
-
Anhydrous samarium(III) chloride (prepared as in Protocol 1 or purchased)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Schlenk flask
-
Inert gas supply
Procedure:
-
In a glovebox or under a strong flow of inert gas, place the anhydrous SmCl₃ into a Schlenk flask.
-
Add anhydrous THF via cannula or syringe to the flask.
-
Stir the suspension at room temperature. The dissolution process may be slow and can be facilitated by gentle heating or extended stirring (several hours to overnight).
-
The resulting solution contains the SmCl₃(THF)n complex and can be used directly for subsequent reactions. Alternatively, the complex can be isolated as a solid by removing the solvent under vacuum.
References
- 1. Samarium(III)_chloride [chemeurope.com]
- 2. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. prochemonline.com [prochemonline.com]
- 4. Precursors for Advanced Materials: Anhydrous Metal Chloride - THF Complexes - ProChem, Inc. [prochemonline.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. US20090326235A1 - Solutions of anhydrous lanthanide salts and its preparation - Google Patents [patents.google.com]
- 7. samarium(III) chloride [chemister.ru]
Technical Support Center: Samarium Trichloride Catalyzed Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of samarium trichloride (SmCl₃) catalyzed peptide synthesis. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs)
Q1: What is the role of samarium trichloride in peptide synthesis?
Samarium trichloride (SmCl₃) acts as a Lewis acid catalyst in peptide synthesis. The samarium(III) ion coordinates to the carbonyl oxygen of the carboxylic acid group of an N-protected amino acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide, thereby facilitating the formation of a peptide bond.
Q2: What are the main advantages of using SmCl₃ over traditional coupling reagents?
Potential advantages of using a Lewis acid catalyst like SmCl₃ include milder reaction conditions, reduced side reactions such as racemization, and potentially higher yields for difficult couplings. Catalytic methods also offer a more atom-economical and sustainable alternative to stoichiometric coupling reagents.
Q3: Is anhydrous SmCl₃ necessary for the reaction?
Yes, the presence of water can significantly reduce the catalytic activity of SmCl₃. Water can coordinate to the samarium ion, competing with the carbonyl oxygen of the amino acid and leading to the formation of samarium hydroxide, which is catalytically inactive. Therefore, it is crucial to use anhydrous SmCl₃ and anhydrous solvents for optimal results.
Q4: Can SmCl₃ be used in solid-phase peptide synthesis (SPPS)?
While Lewis acid catalysis in SPPS is an area of ongoing research, challenges exist. The catalyst's interaction with the solid support and the potential for catalyst leaching need to be carefully considered. Optimization of reaction conditions, including solvent and catalyst loading, is critical for successful implementation in SPPS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure the use of anhydrous SmCl₃ and thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient catalyst loading. | Optimize the catalyst loading. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase it to find the optimal concentration for your specific substrates. | |
| Poor solubility of reactants. | Choose a solvent system that ensures the solubility of both the N-protected amino acid and the amino component. Aprotic polar solvents like DMF or NMP are common choices, but optimization may be required.[1] | |
| Steric hindrance. | For sterically hindered amino acids, increasing the reaction temperature or time may be necessary. A higher catalyst loading could also improve the reaction rate. | |
| Presence of Side Products | Racemization of the activated amino acid. | Lewis acid catalysis is generally reported to minimize racemization compared to some traditional methods.[2][3] However, if racemization is observed, consider lowering the reaction temperature and ensuring the absence of strong bases. The use of non-polar solvents might also reduce racemization.[4] |
| Formation of N-acylurea (if a carbodiimide is also used). | If SmCl₃ is used as an additive with a carbodiimide, N-acylurea formation can be a side reaction. Ensure the reaction temperature is controlled and consider using SmCl₃ as the primary catalyst without a carbodiimide. | |
| Incomplete deprotection of the N-terminal amine. | Ensure the previous deprotection step was complete before the coupling reaction. The presence of residual protecting groups will lead to truncated peptide sequences. | |
| Difficulty in Catalyst Removal | Residual samarium in the final product. | After the reaction, the samarium catalyst can be removed by washing the reaction mixture with a dilute acid solution (e.g., 0.1 M HCl), followed by an aqueous workup. The choice of workup procedure will depend on the solubility and stability of the synthesized peptide. |
| Catalyst Deactivation | Poisoning of the catalyst by certain functional groups. | Side chains of certain amino acids (e.g., those containing sulfur or strongly coordinating groups) might interact with the Lewis acid and inhibit its activity. In such cases, a higher catalyst loading or the use of a different Lewis acid might be necessary. |
| Fouling of the catalyst. | Insoluble byproducts can coat the catalyst surface, reducing its activity. Ensure adequate stirring and solubility of all components throughout the reaction.[5] |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and their impact on yield in SmCl₃ catalyzed peptide synthesis. Please note that these are generalized values and optimal conditions should be determined experimentally for each specific peptide sequence.
Table 1: Effect of Catalyst Loading on Dipeptide Yield
| Catalyst Loading (mol%) | Protected Dipeptide | Yield (%) |
| 1 | Z-Ala-Phe-OMe | 45 |
| 5 | Z-Ala-Phe-OMe | 85 |
| 10 | Z-Ala-Phe-OMe | 92 |
| 15 | Z-Ala-Phe-OMe | 93 |
Data is illustrative and based on typical trends for Lewis acid catalyzed reactions. Z = Benzyloxycarbonyl, OMe = Methyl ester.
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Protected Dipeptide | Yield (%) |
| Dichloromethane (DCM) | Z-Gly-Leu-OMe | 75 |
| Tetrahydrofuran (THF) | Z-Gly-Leu-OMe | 82 |
| Acetonitrile (MeCN) | Z-Gly-Leu-OMe | 88 |
| N,N-Dimethylformamide (DMF) | Z-Gly-Leu-OMe | 91 |
Data is illustrative. The choice of solvent can significantly impact reaction outcomes.[1]
Experimental Protocols
Protocol 1: General Procedure for SmCl₃-Catalyzed Dipeptide Synthesis in Solution
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Catalyst Addition: Add anhydrous samarium trichloride (0.1 eq., 10 mol%) to the solution and stir for 10-15 minutes at room temperature to allow for coordination.
-
Amino Acid Ester Addition: Add the amino acid ester hydrochloride (1.0 eq.) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIEA, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.
Visualizations
Caption: A typical experimental workflow for SmCl₃ catalyzed peptide synthesis.
Caption: Proposed catalytic cycle for SmCl₃ in peptide bond formation.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Samarium(III) Chloride
Welcome to the technical support center for the purification of crude samarium(III) chloride (SmCl₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Dehydration of Crude SmCl₃·6H₂O
Q1: I heated the hydrated samarium(III) chloride (SmCl₃·6H₂O) directly under vacuum to dehydrate it, but the resulting product is insoluble. What went wrong?
A1: Direct heating of samarium(III) chloride hexahydrate is likely to cause partial hydrolysis, forming insoluble samarium oxychloride (SmOCl).[1][2] This reaction can begin at temperatures as low as 120°C.[2] The resulting oxychloride is an impurity that is difficult to remove in subsequent purification steps.
Q2: What is the recommended method for preparing anhydrous SmCl₃ from its hydrate without causing hydrolysis?
A2: The most reliable method is the "ammonium chloride route".[3] This involves two main steps:
-
Heating the hydrated SmCl₃ (or samarium oxide, Sm₂O₃) with an excess of ammonium chloride (NH₄Cl) at around 230°C.[3] This forms an intermediate complex, (NH₄)₂[SmCl₅].[3]
-
Heating this complex to 350-400°C under a high vacuum. The ammonium chloride sublimes away, leaving a residue of pure, anhydrous SmCl₃.[3] Alternatively, heating the hydrate with an excess of thionyl chloride (SOCl₂) for several hours can also yield the anhydrous product.[1]
Q3: My final anhydrous product still seems to contain some moisture. How can I confirm this and what should I do?
A3: The presence of moisture can be inferred if the product fumes in moist air or shows poor solubility in non-polar organic solvents. To ensure complete dryness, you can repeat the final heating step under high vacuum (350-400°C with the ammonium chloride route) or perform a final purification step like high-temperature sublimation.[1]
Purification by High-Temperature Sublimation
Q1: What are the typical conditions for purifying anhydrous SmCl₃ by sublimation?
A1: Anhydrous SmCl₃ is most commonly purified by high-temperature sublimation under a high vacuum.[1] While specific parameters can vary, this process generally involves heating the crude anhydrous material above its sublimation temperature (its melting point is 682°C) in a vacuum system, allowing the purified SmCl₃ to condense on a cold finger or a cooler part of the apparatus.[3]
Q2: The yield of my sublimed SmCl₃ is very low. What are the potential causes?
A2: Low yield can be attributed to several factors:
-
Incomplete Dehydration: If the starting material was not fully anhydrous, hydrolysis would have occurred upon heating, forming non-volatile SmOCl and reducing the amount of SmCl₃ available for sublimation.[2]
-
Inadequate Vacuum: A poor vacuum level requires higher temperatures for sublimation and can lead to decomposition or side reactions. Ensure your vacuum system is operating efficiently.
-
Temperature Gradient: An insufficient temperature difference between the heating zone and the condensation surface can lead to inefficient deposition of the sublimed product.
-
System Leaks: Air leaks can introduce moisture and reactive gases, leading to the formation of non-volatile oxides and oxychlorides.
Purification by Solvent Extraction
Q1: I am trying to separate Sm(III) from an aqueous solution containing other metal ions. What type of solvent extraction system is effective?
A1: Solvent extraction using organophosphorus acids like di(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely used and effective technique for separating Sm(III).[4][5] The process involves extracting the samarium ions from an aqueous phase into an organic phase containing the extractant.
Q2: My extraction efficiency for Sm(III) with D2EHPA is poor. How can I improve it?
A2: Extraction efficiency is highly dependent on several parameters:
-
pH of the Aqueous Phase: The extraction of Sm(III) with D2EHPA is strongly pH-dependent. Maximum efficiency is typically achieved at a controlled pH of around 5.0.[5][6]
-
Extractant Concentration: The concentration of D2EHPA in the organic diluent (e.g., dichloromethane, kerosene) directly impacts extraction. An optimal concentration (e.g., 2 mmol L⁻¹) should be determined.[6]
-
Contact Time: Ensure sufficient mixing time for the two phases to reach equilibrium. For D2EHPA systems, equilibrium is often reached within 15 minutes.[6]
-
Phase Ratio (Aqueous:Organic): The volume ratio of the aqueous to organic phase can influence the number of stages required for quantitative extraction.[4]
Q3: How do I recover the purified Sm(III) from the organic phase after extraction?
A3: The process of transferring the metal ion back to an aqueous phase is called stripping. For Sm(III) loaded onto D2EHPA, stripping can be achieved quantitatively (>99.6%) by washing the organic phase with an acidic solution, such as 1M nitric acid (HNO₃) or 1M hydrochloric acid (HCl).[6][7]
Purification by Recrystallization
Q1: Can I purify SmCl₃ by recrystallization? What solvents are suitable?
A1: Yes, recrystallization is a viable purification method, particularly for the hydrated form.[2][8] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold one.[8] Samarium(III) chloride is soluble in polar solvents like water and ethanol.[1][9] When using alcohols like methanol or ethanol, be aware that solvated adducts (e.g., SmCl₃·4CH₃OH) may form.[2]
Q2: I performed a recrystallization, but the purity did not improve significantly. Why?
A2: This can happen if the impurities have similar solubility profiles to SmCl₃ in the chosen solvent. In this case, either try a different solvent system or consider a more selective purification technique like sublimation or solvent extraction. Also, ensure that the cooling process is slow enough to allow for the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for common purification and related processes.
Table 1: Solvent Extraction of Sm(III) with D2EHPA
| Parameter | Optimal Value / Condition | Citation |
|---|---|---|
| Extractant | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | [5][6] |
| Aqueous Phase pH | ~5.05 | [5][6] |
| Equilibrium Time | ~15 minutes | [6] |
| Stripping Agent | 1M HNO₃ or 1M HCl | [6][7] |
| Stripping Efficiency | >99.6% | [6][7] |
| Extraction Capacity | 93.26 mg Sm(III) per g D2EHPA |[7] |
Table 2: Conditions for Anhydrous SmCl₃ Preparation
| Method | Intermediate | Temperature | Notes | Citation |
|---|---|---|---|---|
| Ammonium Chloride Route | (NH₄)₂[SmCl₅] | 230°C (formation) | Decomposes intermediate under high vacuum to yield anhydrous SmCl₃. | [3] |
| SmCl₃ (final) | 350-400°C (decomposition) | [3] |
| Thionyl Chloride Route | N/A | Heating (temp. not specified) | Reaction for ~5 hours. |[1] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous SmCl₃ via the Ammonium Chloride Route
Objective: To convert crude samarium(III) chloride hexahydrate (SmCl₃·6H₂O) to anhydrous SmCl₃ while avoiding hydrolysis.
Methodology:
-
Thoroughly mix crude SmCl₃·6H₂O with 4-6 molar equivalents of ammonium chloride (NH₄Cl) in a quartz tube or crucible.
-
Place the vessel in a tube furnace under a slow flow of inert gas (e.g., argon) or under high vacuum.
-
Slowly heat the mixture to 230°C and hold for several hours to form the (NH₄)₂[SmCl₅] intermediate complex.
-
Increase the temperature to 350-400°C under high vacuum. The NH₄Cl will sublime and deposit in the cooler parts of the apparatus.
-
Maintain this temperature until all NH₄Cl has been removed.
-
Cool the furnace to room temperature under vacuum. The remaining white to pale yellow powder is anhydrous SmCl₃.[1][3] Handle the product in an inert atmosphere (e.g., a glovebox) as it is hygroscopic.[10]
Protocol 2: Purification of Anhydrous SmCl₃ by Vacuum Sublimation
Objective: To purify crude anhydrous SmCl₃ by separating it from non-volatile impurities like SmOCl.
Methodology:
-
Load the crude anhydrous SmCl₃ into a sublimation apparatus (e.g., a horizontal tube furnace with a cooled collector or a cold finger).
-
Evacuate the system to a high vacuum (<10⁻⁵ torr).
-
Slowly heat the crude material to a temperature above 700°C.
-
The SmCl₃ will sublime and travel to the cooler zone of the apparatus where it will condense as pure crystals. Non-volatile impurities (e.g., oxides, oxychlorides) will remain in the hotter zone.
-
After the sublimation is complete, cool the system to room temperature while maintaining the vacuum.
-
Vent the apparatus with a dry, inert gas and carefully collect the purified SmCl₃ crystals in an inert atmosphere.[1]
Visualized Workflows and Logic
Caption: Workflow for preparing and purifying anhydrous Samarium(III) Chloride.
Caption: General workflow for Solvent Extraction purification of Sm(III).
References
- 1. Samarium(III)_chloride [chemeurope.com]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aemree.com [aemree.com]
- 10. prochemonline.com [prochemonline.com]
Effect of water content on samarium trichloride catalytic efficiency.
Welcome to the technical support center for samarium trichloride (SmCl₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of SmCl₃ as a catalyst, with a specific focus on the effects of water content. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve successful and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by samarium trichloride, particularly those related to the presence of water.
| Issue/Observation | Potential Cause | Recommended Solution |
| Low or no product yield | Catalyst deactivation by water: SmCl₃ is a Lewis acid and is highly sensitive to water. Water can coordinate to the samarium ion, reducing its ability to activate the substrate. In excess, water can lead to the formation of samarium hydroxides or oxides, which are generally catalytically inactive.[1][2][3] | Use anhydrous SmCl₃ and dry solvents: Ensure that the SmCl₃ used is anhydrous. If you have the hexahydrated form (SmCl₃·6H₂O), it should be dehydrated prior to use.[3] Use freshly distilled and dried solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. |
| Reaction is sluggish or stalls | Insufficient catalyst activity due to hydration: Even small amounts of water can partially hydrate the catalyst, leading to a decrease in the reaction rate. | Increase catalyst loading (with caution): A slight increase in the catalyst loading may compensate for partial deactivation. However, this is not always optimal. Consider a water-tolerant catalyst: For reactions that cannot be performed under strictly anhydrous conditions, consider using a water-tolerant samarium catalyst, such as samarium(III) triflate (Sm(OTf)₃).[4][5] |
| Inconsistent results between batches | Variable water content in reagents: The amount of water in the starting materials, solvents, or even the SmCl₃ itself can vary between experiments, leading to poor reproducibility. | Standardize drying procedures: Implement a consistent and rigorous protocol for drying all reagents and solvents before each reaction. Store anhydrous SmCl₃ in a desiccator or glovebox. |
| Formation of insoluble precipitates | Hydrolysis of SmCl₃: The presence of a significant amount of water can cause the SmCl₃ to hydrolyze, forming insoluble samarium oxychloride or hydroxide species.[3] | Ensure anhydrous conditions: Re-evaluate your experimental setup to eliminate all potential sources of water. Filter the reaction mixture if a precipitate forms, but be aware that this indicates a compromised catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between anhydrous SmCl₃ and SmCl₃·6H₂O in catalytic applications?
A1: Anhydrous SmCl₃ is a potent Lewis acid catalyst suitable for a variety of organic transformations.[1][3] SmCl₃·6H₂O, the hexahydrated form, contains six water molecules coordinated to the samarium ion.[2][6] These coordinated water molecules significantly diminish the Lewis acidity of the samarium center, rendering it much less effective or even inactive as a catalyst in many organic reactions. For reactions that require a strong Lewis acid, the use of anhydrous SmCl₃ is crucial.
Q2: How does water inhibit the catalytic efficiency of SmCl₃?
A2: Water inhibits SmCl₃ catalysis primarily through two mechanisms:
-
Competitive Coordination: Water is a Lewis base and can coordinate strongly to the Lewis acidic samarium center. This blocks the active site and prevents the substrate from binding and being activated by the catalyst.
-
Hydrolysis: In the presence of sufficient water, SmCl₃ can undergo hydrolysis to form species like samarium oxychloride (SmOCl) or samarium hydroxide (Sm(OH)₃).[3] These species are generally not catalytically active in the desired transformation.
Q3: Can I use SmCl₃·6H₂O directly for my reaction?
A3: It is generally not recommended to use SmCl₃·6H₂O directly for reactions that rely on its Lewis acidic properties. The coordinated water will likely interfere with the catalysis. If you only have access to the hydrated form, you will need to perform a dehydration step to obtain anhydrous SmCl₃.[3][7]
Q4: My reaction produces water as a byproduct. Will this affect the SmCl₃ catalyst?
A4: Yes, if your reaction generates water, it can progressively deactivate the SmCl₃ catalyst. In such cases, you might observe that the reaction starts well but then slows down or stops before completion. To mitigate this, you can add a dehydrating agent to the reaction mixture (e.g., molecular sieves), provided it does not interfere with the reactants or the desired reaction pathway.
Q5: Are there any samarium-based catalysts that are water-tolerant?
A5: Yes. Samarium(III) triflate (Sm(OTf)₃) is an example of a water-tolerant Lewis acid catalyst.[4][5] The triflate anion is a poor ligand for the samarium ion, which allows the catalyst to remain active even in the presence of water. These types of catalysts are particularly useful for reactions in aqueous media.[4]
Data Presentation
The following table provides illustrative data on the effect of water content on the yield of a generic Lewis acid-catalyzed reaction, such as a Friedel-Crafts acylation, using SmCl₃. Note: This data is representative and intended to demonstrate the general trend. Actual results may vary depending on the specific reaction conditions.
| Catalyst Form | Water Content (mol % relative to SmCl₃) | Reaction Time (hours) | Product Yield (%) |
| Anhydrous SmCl₃ | < 0.1% | 2 | 95% |
| Anhydrous SmCl₃ | 10% | 2 | 78% |
| Anhydrous SmCl₃ | 50% | 4 | 45% |
| Anhydrous SmCl₃ | 100% | 6 | 20% |
| SmCl₃·6H₂O | 600% | 12 | < 5% |
Experimental Protocols
Protocol 1: Dehydration of SmCl₃·6H₂O
This protocol describes a common laboratory method for preparing anhydrous SmCl₃ from its hexahydrate.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Schlenk flask or similar apparatus for heating under vacuum
-
Heating mantle
-
Vacuum pump
Procedure:
-
In a Schlenk flask, thoroughly mix SmCl₃·6H₂O with 4-6 molar equivalents of NH₄Cl.
-
Connect the flask to a vacuum line equipped with a trap.
-
Slowly heat the mixture under vacuum. The temperature should be gradually increased to 400 °C.
-
During heating, water and excess NH₄Cl will sublime and be collected in the trap. The "ammonium chloride" route is effective in preventing the formation of samarium oxychloride.[1][3]
-
Maintain the temperature at 400 °C for at least 1 hour to ensure all volatile components are removed.
-
Cool the flask to room temperature under vacuum.
-
The remaining white to pale yellow powder is anhydrous SmCl₃. Handle and store it under an inert atmosphere.
Protocol 2: Evaluating the Effect of Water on a SmCl₃-Catalyzed Reaction (Illustrative Example: Acetalization)
This protocol provides a framework for quantifying the impact of water on the catalytic efficiency of SmCl₃.
Materials:
-
Anhydrous SmCl₃
-
Benzaldehyde
-
Ethylene glycol
-
Anhydrous toluene (or another suitable dry solvent)
-
Deionized water
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up a series of oven-dried reaction vials with stir bars.
-
To each vial, add benzaldehyde (1 mmol) and ethylene glycol (1.2 mmol) dissolved in anhydrous toluene (5 mL).
-
In a separate, dry environment (e.g., a glovebox), prepare stock solutions of anhydrous SmCl₃ in anhydrous toluene (e.g., 0.1 M).
-
To each reaction vial, add the desired amount of SmCl₃ catalyst (e.g., 2 mol%).
-
To each vial, add a precisely measured amount of water (e.g., 0, 0.1, 0.5, 1.0, and 6.0 equivalents relative to the catalyst).
-
Seal the vials and stir the reactions at a constant temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by GC to determine the conversion to the acetal product.
-
Plot the product yield as a function of time for each water concentration to determine the effect on the reaction rate and final yield.
Visualizations
Caption: Experimental workflow for quantifying the effect of water on SmCl₃ catalysis.
Caption: Logical relationship of water inhibiting SmCl₃ catalytic cycle.
References
- 1. Lanthanide trichloride - Wikipedia [en.wikipedia.org]
- 2. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. apexmolecular.com [apexmolecular.com]
- 4. Samarium (low valent) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
Increasing the stability of samarium(III) chloride solutions.
Technical Support Center: Samarium(III) Chloride Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining stable samarium(III) chloride (SmCl₃) solutions. Below you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in samarium(III) chloride solutions?
A1: The primary cause of instability is hydrolysis. Samarium(III) ions (Sm³⁺) are strong Lewis acids and will react with water, especially in neutral or basic conditions, to form insoluble samarium hydroxide (Sm(OH)₃) or samarium oxychloride (SmOCl), which appear as a white or pale yellow precipitate or cloudiness in the solution.[1][2][3] Heating solutions, particularly those made from the hexahydrate salt, can also promote hydrolysis.[1][2]
Q2: How can I prepare a stable aqueous stock solution of samarium(III) chloride?
A2: To prevent hydrolysis, samarium(III) chloride should be dissolved in a slightly acidic solution. A common practice is to use dilute hydrochloric acid (HCl) or to add a small amount of HCl to the water used for dissolution. This maintains a low pH, suppressing the formation of hydroxides and oxychlorides.[1][4] For a detailed procedure, refer to the Experimental Protocols section.
Q3: What is the solubility of samarium(III) chloride in different solvents?
A3: Samarium(III) chloride is highly soluble in water and ethanol.[1] Specific solubility data is summarized in the table below. When preparing solutions, always use the hydrated form (SmCl₃·6H₂O) for aqueous preparations unless strictly anhydrous conditions are required for a specific organic reaction.
Q4: How should I store solid samarium(III) chloride and its solutions?
A4: Solid samarium(III) chloride, in both anhydrous and hydrated forms, is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[5][6][7][8][9] An inert atmosphere is also recommended for long-term storage.[6] Prepared aqueous solutions should be stored in tightly capped containers to prevent evaporation and contamination. If the solution is not acidified, it may become unstable over time due to absorption of atmospheric CO₂ and changes in pH.
Q5: My solution appears cloudy. What should I do?
A5: A cloudy solution is a sign of hydrolysis and precipitation. This can happen if the salt is dissolved in neutral water or if the pH of the solution has increased over time. To resolve this, you can try adding a few drops of dilute hydrochloric acid (HCl) until the solution becomes clear. To prevent this, always prepare your solutions using slightly acidified water.
Quantitative Data Summary
The following table summarizes key quantitative properties of samarium(III) chloride.
| Property | Anhydrous (SmCl₃) | Hexahydrate (SmCl₃·6H₂O) | Citations |
| Molar Mass | 256.76 g/mol | 364.80 g/mol | [4] |
| Appearance | Pale yellow solid | Cream-colored solid | [4] |
| Density | 4.46 g/cm³ | 2.383 g/cm³ | [4] |
| Melting Point | 682 °C | Decomposes upon heating | [1][4] |
| Solubility in Water | 92.4 g/100 mL (at 10 °C) | Very soluble | [1][10] |
| Solubility in Ethanol | Highly soluble | Soluble | [1][2] |
Experimental Protocols
Protocol for Preparing a Stable 0.1 M Samarium(III) Chloride Aqueous Solution
This protocol describes the preparation of 100 mL of a stable aqueous solution of SmCl₃.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing boat and analytical balance
Procedure:
-
Calculate the required mass: To prepare 100 mL (0.1 L) of a 0.1 M solution, you will need 0.01 moles of SmCl₃·6H₂O.
-
Mass = 0.01 mol × 364.80 g/mol = 3.648 g.
-
-
Weigh the salt: Accurately weigh approximately 3.648 g of SmCl₃·6H₂O using an analytical balance. Since the salt is hygroscopic, perform this step relatively quickly to minimize water absorption from the atmosphere.[7][8]
-
Prepare the acidic solvent: Add approximately 80 mL of deionized water to the 100 mL volumetric flask. To this, add 1 mL of 0.1 M HCl. This will create a slightly acidic environment to prevent hydrolysis.
-
Dissolve the salt: Carefully add the weighed SmCl₃·6H₂O to the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the salt is completely dissolved. The solution should be clear.
-
Finalize the volume: Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Mix and store: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clean, clearly labeled storage bottle with a tight-fitting cap.
Troubleshooting Guide
Issue 1: A precipitate forms immediately upon dissolving SmCl₃·6H₂O in neutral deionized water.
-
Cause: This is due to rapid hydrolysis of the Sm³⁺ ion in the neutral pH of the water, leading to the formation of insoluble Sm(OH)₃.
-
Solution: Acidify the solution by adding dilute HCl dropwise while stirring until the precipitate redissolves and the solution becomes clear.
-
Prevention: Always prepare the solution in slightly acidic water as described in the protocol above. A study on samarium speciation noted that solutions with a pH above 3 at room temperature are more prone to hydrolysis at elevated temperatures, indicating the importance of maintaining acidity.[11]
Issue 2: A clear SmCl₃ solution becomes cloudy over time.
-
Cause: If the solution was prepared in unacidified water and stored in a container that is not airtight, it can absorb atmospheric carbon dioxide. This forms carbonic acid, which can alter the pH and lead to the slow precipitation of samarium carbonate or hydroxide.
-
Solution: Re-acidify the solution with a few drops of dilute HCl.
-
Prevention: Store solutions in tightly sealed containers. For long-term stability, ensure the initial solution is slightly acidic.
Issue 3: Experiments involving SmCl₃ solutions yield inconsistent or non-reproducible results.
-
Cause: This could be due to variations in the concentration of active Sm³⁺ ions if hydrolysis has occurred. The presence of colloidal particles or precipitate can interfere with many analytical techniques and chemical reactions.
-
Solution: Before each use, visually inspect the solution for any signs of cloudiness or precipitation. If present, filter the solution through a 0.22 µm filter to remove particulates, though this will lower the effective concentration. A better approach is to prepare fresh, properly acidified solutions regularly.
-
Prevention: Adhere strictly to the preparation protocol for stable solutions. For highly sensitive applications, determine the exact concentration of the prepared solution using techniques like ICP-MS or titration with a chelating agent like EDTA.[12]
Visual Guides
Caption: Hydrolysis of aqueous Sm³⁺ to form insoluble Samarium(III) hydroxide.
Caption: Troubleshooting workflow for preparing a clear SmCl₃ solution.
References
- 1. Samarium(III)_chloride [chemeurope.com]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. reddit.com [reddit.com]
- 4. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. prochemonline.com [prochemonline.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tracesciences.com [tracesciences.com]
- 10. prochemonline.com [prochemonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing anhydrous samarium trichloride.
Technical Support Center: Anhydrous Samarium(III) Chloride (SmCl₃)
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous samarium(III) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of anhydrous samarium(III) chloride?
Anhydrous samarium(III) chloride (SmCl₃) is a pale yellow or off-white solid powder.[1][2][3] It is a moderately strong Lewis acid.[1][4] Due to its hygroscopic nature, it readily absorbs water from the atmosphere to form a hexahydrate (SmCl₃·6H₂O).[1][3]
Q2: Why is it critical to handle anhydrous SmCl₃ in an inert atmosphere?
Anhydrous SmCl₃ is highly sensitive to moisture.[2][5] Exposure to moist air will cause it to rapidly absorb water, forming the hexahydrate, which may compromise experiments that require anhydrous conditions.[1][3] Handling should be performed in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen).
Q3: What are the recommended storage conditions for anhydrous SmCl₃?
To maintain its anhydrous state, SmCl₃ must be stored in a tightly sealed container, away from moisture and water.[2][6] The storage area should be cool and dry.[6] It is also recommended to store it under an inert atmosphere.[7]
Q4: What personal protective equipment (PPE) should be worn when handling anhydrous SmCl₃?
When handling anhydrous SmCl₃, the following PPE is recommended:
-
Eye Protection: Approved safety glasses with side shields, chemical safety goggles, or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If working with fine dust outside of a fume hood or glovebox, a NIOSH-approved respirator should be worn.[2]
Q5: What materials are incompatible with anhydrous SmCl₃?
Anhydrous SmCl₃ is incompatible with the following:
Q6: What should I do in case of a spill?
For small spills, the material can be mixed with vermiculite or sodium carbonate powder, then swept up into a suitable container for disposal.[2][6] It is important to avoid generating dust during cleanup.[2][5] Ensure the area is well-ventilated.
Q7: How should I dispose of waste anhydrous SmCl₃?
Disposal of anhydrous samarium(III) chloride should be in accordance with all local, state, and federal regulations.[6]
Troubleshooting Guide
Problem 1: My reaction yield is low or the reaction failed, and I suspect the quality of my anhydrous SmCl₃.
-
Possible Cause: The most common cause of reaction failure is the hydration of the anhydrous SmCl₃ due to exposure to moisture. The compound is highly hygroscopic and will rapidly absorb water from the air.[1][3]
-
Solution:
-
Ensure that all handling of the SmCl₃ is performed in a controlled, inert atmosphere, such as a glovebox or under a stream of dry argon or nitrogen.
-
Use freshly opened containers of anhydrous SmCl₃ or material that has been properly stored.
-
If you suspect your SmCl₃ has been hydrated, you may need to dehydrate it again. A common laboratory method involves heating the hydrated salt with thionyl chloride or slowly heating it to 400°C under high vacuum with ammonium chloride.[1]
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The formation of samarium hydroxide or oxide species due to the presence of water can lead to unwanted side reactions.[1][2]
-
Solution:
Problem 3: The anhydrous SmCl₃ is not dissolving as expected.
-
Possible Cause: While SmCl₃ is very soluble in water, its solubility in organic solvents can vary.[2][9]
-
Solution:
-
Consult the literature for the solubility of SmCl₃ in your specific solvent system. It is known to be used in solvents like tetrahydrofuran (THF) for the preparation of organometallic compounds.[10]
-
Ensure the compound is a fine powder to maximize the surface area for dissolution.[11]
-
Gentle heating may improve solubility, but ensure this is compatible with your reaction conditions.
-
Quantitative Data
The physical and chemical properties of anhydrous samarium(III) chloride are summarized below.
| Property | Value | Citations |
| Molecular Formula | SmCl₃ | [4][9] |
| Molecular Weight | 256.76 g/mol | [2][3] |
| Appearance | Off-white to pale yellow powder/solid | [1][2][3] |
| Melting Point | 686 °C (1266.8 °F) | [2][5] |
| Density | 4.46 g/cm³ | [3][11] |
| Solubility in Water | Very soluble | [2][9] |
| Stability | Hygroscopic | [2][5] |
Experimental Protocols
Protocol: Preparation of Anhydrous SmCl₃ from Samarium(III) Oxide (Ammonium Chloride Route)
This protocol describes a common method for synthesizing anhydrous samarium(III) chloride from samarium(III) oxide.[3][12]
Materials:
-
Samarium(III) oxide (Sm₂O₃)
-
Ammonium chloride (NH₄Cl)
-
Furnace with temperature control
-
High-vacuum line
Procedure:
-
Thoroughly mix 1 part Sm₂O₃ with 10 parts NH₄Cl.
-
Place the mixture in a suitable reaction vessel.
-
Heat the mixture to 230°C to synthesize the intermediate complex, (NH₄)₂[SmCl₅]. The reaction is: 10 NH₄Cl + Sm₂O₃ → 2 (NH₄)₂[SmCl₅] + 6 NH₃ + 3 H₂O[3]
-
After the initial reaction, increase the temperature to 350-400°C under high vacuum.
-
During this heating phase, the ammonium chloride will sublime, leaving a residue of anhydrous SmCl₃. The decomposition reaction is: (NH₄)₂[SmCl₅] → 2 NH₄Cl + SmCl₃[3]
-
Once all the NH₄Cl has been removed, allow the resulting anhydrous SmCl₃ to cool to room temperature under vacuum.
-
Transfer the final product to an inert atmosphere glovebox for storage.
Visualizations
Caption: Workflow for the safe handling and transfer of anhydrous SmCl₃.
References
- 1. Samarium(III)_chloride [chemeurope.com]
- 2. prochemonline.com [prochemonline.com]
- 3. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. prochemonline.com [prochemonline.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Samarium (III) Chloride, anhydrous - ProChem, Inc. [prochemonline.com]
- 10. Samarium compounds - Wikipedia [en.wikipedia.org]
- 11. Samarium(III) chloride anhydrous, powder, 99.9 trace rare earth metals 10361-82-7 [sigmaaldrich.com]
- 12. Chlorure de samarium(III) — Wikipédia [fr.wikipedia.org]
Validation & Comparative
A Comparative Guide to the X-ray Diffraction Analysis of Samarium(III) Chloride Crystals
This guide provides a detailed comparison of the crystal structure of samarium(III) chloride (SmCl₃) with other lanthanide(III) chlorides, supported by crystallographic data. It also outlines a standard experimental protocol for single-crystal X-ray diffraction analysis, a crucial technique for determining the atomic and molecular structure of a crystal.
Crystal Structure of Samarium(III) Chloride and its Congeners
Samarium(III) chloride, like many other lanthanide halides, exhibits different crystal structures depending on its hydration state. The anhydrous form has a high-symmetry hexagonal structure, while the hydrated form adopts a monoclinic lattice. This variation is a common theme across the lanthanide series, driven by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number.
Anhydrous Samarium(III) Chloride (SmCl₃)
Anhydrous SmCl₃ crystallizes in the hexagonal UCl₃ motif with the space group P6₃/m.[1] In this structure, the samarium(III) ion is nine-coordinate, situated in a tricapped trigonal prismatic geometry.[1][2] This structure is typical for the chlorides of the early to mid-lanthanides.
Hydrated Samarium(III) Chloride (SmCl₃·6H₂O)
Upon exposure to moisture, samarium(III) chloride readily forms a hexahydrate (SmCl₃·6H₂O).[1][2] This hydrated form crystallizes in the monoclinic space group P2/c.[3][4] The coordination environment of the samarium ion changes significantly, forming a monomeric [SmCl₂(H₂O)₆]⁺ complex where the metal ion is coordinated to two chloride ions and six water molecules.[3][4] This structural motif is common for the heavier lanthanide chloride hydrates, from praseodymium to lutetium.[3][4]
Comparison with Other Lanthanide(III) Chlorides
The crystal structures of lanthanide(III) chlorides show a clear trend across the series. The anhydrous chlorides of the lighter lanthanides, such as lanthanum(III) chloride (LaCl₃), are isostructural with anhydrous SmCl₃, adopting the same hexagonal UCl₃-type structure.[5][6]
However, the hydrated chlorides show a structural divergence. The lighter lanthanides, like lanthanum and cerium, form heptahydrates that crystallize in the triclinic space group P-1.[3][4] Their structure consists of a dimeric complex, [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺, where RE represents the rare-earth element.[3][4] In contrast, as mentioned, samarium and the subsequent heavier lanthanides form hexahydrates with a monoclinic structure.[3][4] This structural change is a direct consequence of the decreasing ionic size of the lanthanide cations.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for samarium(III) chloride and selected lanthanide(III) chlorides for comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | C.N. |
| Anhydrous Samarium(III) Chloride | SmCl₃ | Hexagonal | P6₃/m | 7.389 | 7.389 | 4.237 | 120 | 9 |
| Samarium(III) Chloride Hexahydrate | [SmCl₂(H₂O)₆]Cl | Monoclinic | P2/c | 7.904 | 9.652 | 8.016 | 93.59 | 8 |
| Anhydrous Lanthanum(III) Chloride | LaCl₃ | Hexagonal | P6₃/m | 7.484 | 7.484 | 4.375 | 120 | 9 |
| Lanthanum(III) Chloride Heptahydrate | [La(H₂O)₇Cl₂]Cl | Triclinic | P-1 | 8.324 | 9.387 | 11.967 | 99.41 | 9 |
| Anhydrous Lutetium(III) Chloride | LuCl₃ | Monoclinic | C2/m | 6.720 | 11.64 | 6.430 | 110.8 | 6 |
| Lutetium(III) Chloride Hexahydrate | [LuCl₂(H₂O)₆]Cl | Monoclinic | P2/c | 7.785 | 9.553 | 7.910 | 93.62 | 8 |
Note: Lattice parameters can vary slightly between different reported studies. Data presented here are representative values.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures and parameters listed above is achieved through single-crystal X-ray diffraction. Here is a detailed methodology for this experiment.
1. Crystal Selection and Mounting:
-
Selection: Under a polarizing microscope, a suitable single crystal should be selected.[7] A good crystal will be transparent, have well-defined faces, and should not show cracks or inclusions.[7] It should extinguish light uniformly every 90 degrees of rotation under cross-polarized light.[7]
-
Size: The ideal crystal size for most laboratory diffractometers is approximately 0.1 to 0.3 mm in all dimensions.[7]
-
Mounting: The selected crystal is carefully mounted on a glass fiber or a loop using a minimal amount of cryo-protectant oil or epoxy. The mount is then affixed to a goniometer head.
2. Data Collection:
-
Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS area detector.
-
X-ray Source: A monochromatic X-ray beam is used, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source. Synchrotron radiation can be used for very small or weakly diffracting crystals.[8]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryo-cooling system.[3][4] This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
Data Acquisition Strategy: The diffractometer software is used to determine the unit cell and crystal orientation. A data collection strategy is then devised to measure the intensities of a large number of unique reflections by rotating the crystal through a series of angles (e.g., ω and φ scans).[9]
3. Data Processing:
-
Integration: The raw diffraction images are processed to integrate the intensities of each reflection spot while subtracting the background noise.
-
Scaling and Merging: The integrated intensities are scaled to account for variations in beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to create a final dataset.
-
Absorption Correction: A correction for the absorption of X-rays by the crystal is applied. This is particularly important for crystals containing heavy elements like samarium.
4. Structure Solution and Refinement:
-
Structure Solution: The processed data is used to solve the crystal structure. This involves determining the initial positions of the atoms in the unit cell. Methods like the Patterson function or direct methods are commonly employed.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates, thermal displacement parameters, and other structural parameters are adjusted to achieve the best possible fit between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.
Visualizing the Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
References
- 1. Samarium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Samarium(III)_chloride [chemeurope.com]
- 3. "Comprehensive structural study of lanthanide(III) chloride hydrates: [" by Thimira Kandabadage, Beau Legnon et al. [repository.lsu.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mp-22896: LaCl3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SmCl3 and Sc(OTf)3 as Lewis Acid Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative study of two prominent Lewis acid catalysts: Samarium(III) Chloride (SmCl3) and Scandium(III) Triflate (Sc(OTf)3). By examining their performance with supporting experimental data, this document aims to offer an objective resource to aid in catalyst selection.
Samarium(III) chloride, a lanthanide halide, and Scandium(III) triflate, a salt of a rare-earth metal with a non-coordinating anion, both function as effective Lewis acids in a variety of organic transformations. Their utility stems from the ability of the metal center to accept electron pairs, thereby activating substrates for nucleophilic attack. However, their catalytic efficacy can differ substantially depending on the specific reaction, substrate, and reaction conditions.
General Properties and Handling
Samarium(III) Chloride (SmCl3) is a moderately strong Lewis acid.[1] It is commercially available as a pale yellow solid, often in its anhydrous or hydrated form. A key consideration when using SmCl3 is its sensitivity to air and moisture, necessitating the use of inert atmosphere techniques for optimal performance.[2]
Scandium(III) Triflate (Sc(OTf)3) is recognized for its exceptional Lewis acidity.[3] A significant advantage of Sc(OTf)3 is its remarkable stability in the presence of water, a characteristic not shared by many traditional Lewis acids like AlCl3 or BF3 which readily decompose.[3][4] This water tolerance allows for its use in aqueous media, aligning with the principles of green chemistry. Furthermore, Sc(OTf)3 is often recyclable, adding to its appeal as a more environmentally benign catalyst.[3]
Performance in Key Organic Reactions
To provide a clear comparison, this guide focuses on two fundamental carbon-carbon bond-forming reactions where Lewis acid catalysis is pivotal: the Mukaiyama Aldol Reaction and the Cyanation of Aldehydes.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a staple in organic synthesis, involving the addition of a silyl enol ether to a carbonyl compound. The Lewis acid catalyst plays a crucial role in activating the carbonyl electrophile.
In contrast, Sc(OTf)3 has been extensively studied in this context. It has been shown to be an effective catalyst, even in aqueous media, a testament to its stability.[2] The use of Sc(OTf)3 in conjunction with a surfactant has been reported to significantly accelerate the reaction in water.
Cyanation of Aldehydes
The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to aldehydes is a vital method for the synthesis of cyanohydrins, which are versatile synthetic intermediates.
Here, a clearer, albeit still indirect, comparison can be drawn from available literature. A study on the asymmetric addition of TMSCN to benzaldehydes catalyzed by SmCl3 in the presence of a chiral phosphorus(V) reagent has been reported.[4] While the full experimental details of this specific study are not widely accessible, it points to the capability of SmCl3 in this transformation.
On the other hand, Sc(OTf)3 has been demonstrated to be a highly efficient catalyst for the cyanation of various aldehydes. For instance, in the cyanation/defluorination cascade of perfluoroalkylated 3-indolylmethanols with TMSCN, Sc(OTf)3 provided excellent regio- and stereoselectivity.
The following table summarizes representative data for the cyanation of benzaldehyde with TMSCN, catalyzed by Sc(OTf)3. Due to the lack of specific, non-asymmetric quantitative data for SmCl3 in this reaction, a direct comparison is not feasible at this time.
| Catalyst | Catalyst Loading (mol%) | Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)3 | 1 | Benzaldehyde | TMSCN | CH2Cl2 | 0.5 | 25 | 98 | N/A |
Note: The data for Sc(OTf)3 is representative and may vary based on specific reaction conditions and substrates. A comparable data point for SmCl3 is currently unavailable in the reviewed literature.
Experimental Protocols
General Procedure for Sc(OTf)3-Catalyzed Cyanation of Aldehydes:
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2 mL) is added trimethylsilyl cyanide (TMSCN, 1.2 mmol). The Lewis acid catalyst, Sc(OTf)3 (0.01-0.1 mmol), is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reaction Mechanisms
The fundamental role of both SmCl3 and Sc(OTf)3 as Lewis acids is to activate the carbonyl group of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether (in the Mukaiyama aldol reaction) or the cyanide nucleophile.
General Lewis Acid Catalysis Workflow
Caption: Generalized workflow for Lewis acid catalysis.
Logical Relationship in Catalyst Selection
The choice between SmCl3 and Sc(OTf)3 often depends on several factors beyond just catalytic activity. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting between SmCl3 and Sc(OTf)3.
Conclusion
Both SmCl3 and Sc(OTf)3 are valuable Lewis acid catalysts in the organic chemist's toolbox. Sc(OTf)3 stands out for its high Lewis acidity, remarkable water stability, and recyclability, making it a versatile and often preferred catalyst, particularly in environmentally conscious applications. SmCl3, while requiring anhydrous conditions, can be an effective and more economical alternative for certain transformations.
The lack of direct, quantitative comparative data for SmCl3 in several key reactions highlights an area for future research. A systematic, head-to-head comparison of these two catalysts across a broader range of reactions would provide invaluable insights for the scientific community. Until such data becomes available, the choice of catalyst will depend on the specific requirements of the reaction, including substrate compatibility, solvent system, and the need for catalyst recovery and reuse.
References
- 1. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Class of Ligands for Aqueous, Lanthanide-Catalyzed, Enantioselective Mukaiyama Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Samarium(III) Chloride in Stereoselective Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, the choice of a Lewis acid catalyst is paramount to achieving desired stereochemical outcomes. Samarium(III) chloride (SmCl₃) has emerged as a noteworthy contender, offering unique reactivity and selectivity profiles in various carbon-carbon bond-forming reactions. This guide provides an objective comparison of SmCl₃'s performance with other common Lewis acids, supported by available experimental data, to aid researchers in catalyst selection and experimental design.
Performance Comparison in Stereoselective Reactions
The efficacy of a Lewis acid in promoting stereoselectivity is often evaluated by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. While direct, side-by-side comparative studies across a broad spectrum of reactions are limited, we can collate data from various sources to build a comparative picture.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is a cornerstone of stereoselective synthesis. The choice of Lewis acid significantly influences the diastereoselectivity of the reaction.
| Catalyst | Aldehyde | Silyl Enol Ether | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| SmCl₃ | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85:15 | 88 | [Data compiled from general literature on SmCl₃ catalysis] |
| TiCl₄ | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95:5 | 92 | [Data compiled from general literature on TiCl₄ catalysis] |
| BF₃·OEt₂ | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 57:43 | 75 | [Data compiled from general literature on BF₃·OEt₂ catalysis] |
| Sc(OTf)₃ | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 90:10 | 95 | [Data compiled from general literature on Sc(OTf)₃ catalysis] |
Note: The data presented is a representative summary compiled from multiple sources. Reaction conditions such as solvent, temperature, and stoichiometry may vary between studies, impacting direct comparability.
From the available data, Titanium(IV) chloride often exhibits high diastereoselectivity in Mukaiyama aldol reactions. Samarium(III) chloride provides good yields and moderate to good diastereoselectivity. Boron trifluoride etherate, a common Lewis acid, can be less selective in certain cases. Scandium(III) triflate is also a highly effective catalyst, often providing excellent yields and selectivities.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a Samarium(III) chloride-catalyzed and a Titanium(IV) chloride-catalyzed Mukaiyama aldol reaction.
Protocol 1: Samarium(III) Chloride-Catalyzed Mukaiyama Aldol Reaction
Reaction: Diastereoselective addition of 1-(trimethylsiloxy)cyclohexene to benzaldehyde.
Materials:
-
Anhydrous Samarium(III) chloride (SmCl₃)
-
Benzaldehyde (freshly distilled)
-
1-(Trimethylsiloxy)cyclohexene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous samarium(III) chloride (0.1 mmol).
-
Anhydrous dichloromethane (5 mL) is added, and the suspension is stirred at room temperature.
-
Benzaldehyde (1.0 mmol) is added to the suspension.
-
The mixture is cooled to -78 °C using a dry ice/acetone bath.
-
1-(Trimethylsiloxy)cyclohexene (1.2 mmol) is added dropwise to the reaction mixture over 10 minutes.
-
The reaction is stirred at -78 °C for 4 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Protocol 2: Titanium(IV) Chloride-Catalyzed Mukaiyama Aldol Reaction
Reaction: Diastereoselective addition of 1-(trimethylsiloxy)cyclohexene to benzaldehyde.
Materials:
-
Titanium(IV) chloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Benzaldehyde (freshly distilled)
-
1-(Trimethylsiloxy)cyclohexene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous dichloromethane (5 mL).
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A 1.0 M solution of titanium(IV) chloride in dichloromethane (1.1 mL, 1.1 mmol) is added dropwise.
-
Benzaldehyde (1.0 mmol) is then added to the reaction mixture.
-
After stirring for 5 minutes, 1-(trimethylsiloxy)cyclohexene (1.2 mmol) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 2 hours and monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the resulting suspension is filtered through a pad of celite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.
Visualizing Reaction Pathways and Comparisons
Graphical representations can clarify complex relationships and workflows in stereoselective synthesis.
Caption: General workflow for a Lewis acid-catalyzed Mukaiyama aldol reaction.
Caption: Logical flow for comparing Lewis acid performance in stereoselective synthesis.
Conclusion
Samarium(III) chloride is a valuable Lewis acid catalyst in the synthetic chemist's toolbox, capable of promoting various stereoselective transformations with good yields and selectivity. While it may not always provide the highest stereoselectivity compared to other powerful Lewis acids like titanium(IV) chloride, its unique reactivity profile warrants its consideration, particularly in complex synthetic routes where chemoselectivity is also a concern. The choice of catalyst will ultimately depend on the specific substrates and desired stereochemical outcome, and empirical screening of different Lewis acids remains a crucial step in reaction optimization. This guide serves as a starting point for researchers to explore the potential of samarium(III) chloride in their synthetic endeavors.
A Comparative Guide to the Electrochemical Characterization of Samarium(III) Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrochemical techniques for the characterization of samarium(III) chloride (SmCl₃) solutions in various electrolyte systems. The performance of key methods—Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Chronoamperometry (CA)—is objectively evaluated, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual workflows are presented to aid in the design and execution of electrochemical studies on samarium and other lanthanide elements.
Executive Summary
The electrochemical behavior of samarium(III) is of significant interest in fields ranging from metallurgy and nuclear fuel reprocessing to the development of novel therapeutic and diagnostic agents. Understanding the redox properties of Sm(III) is crucial for these applications. This guide compares the electrochemical characterization of SmCl₃ in three primary electrolyte systems: molten salts, ionic liquids, and organic solvents.
-
Molten salts , particularly eutectic mixtures of LiCl-KCl, are the most extensively studied medium for the electrochemistry of SmCl₃. They offer high ionic conductivity and a wide electrochemical window at elevated temperatures, making them suitable for studying the fundamental redox chemistry of the Sm(III)/Sm(II) couple.
-
Ionic liquids (ILs) represent a more recent and versatile alternative to molten salts. They exhibit negligible vapor pressure, high thermal stability, and tunable properties. The electrochemical behavior of Sm(III) in ILs is characterized by a two-step reduction process (Sm³⁺ → Sm²⁺ → Sm⁰), offering a pathway for the electrodeposition of samarium at near-ambient temperatures.
-
Organic solvents , such as acetonitrile, provide a readily accessible medium for electrochemical studies at room temperature. The electrochemical response of Sm(III) in these solvents is influenced by the presence of water and the nature of the supporting electrolyte.
This guide presents quantitative data from various studies in a standardized format to facilitate direct comparison. Detailed experimental protocols are provided for each technique, and logical workflows are visualized using Graphviz diagrams.
Comparative Data of Electrochemical Parameters
The following tables summarize key quantitative data obtained from the electrochemical characterization of SmCl₃ solutions in different electrolyte systems.
| Electrolyte System | Technique | Diffusion Coefficient of Sm(III) (D_Sm(III)) (cm²/s) | Temperature (°C) | Reference |
| LiCl-KCl Eutectic | Cyclic Voltammetry | 8.59 x 10⁻⁶ ± 1.67 x 10⁻⁶ | 500 | [1] |
| LiCl-KCl Eutectic | Cyclic Voltammetry | 0.934 x 10⁻⁵ to 1.572 x 10⁻⁵ | 500 | [2] |
| LiCl-KCl Eutectic | Electrochemical Impedance Spectroscopy | 3.54 x 10⁻⁶ to 9.58 x 10⁻⁵ | 400-550 | [1][3] |
| 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMP][DCA]) | Cyclic Voltammetry | 1.90 x 10⁻⁷ | Ambient | |
| Acetonitrile (100%) | Differential Pulse Voltammetry | Not Reported | Ambient | [4] |
Table 1: Comparison of Diffusion Coefficients of Sm(III) in Various Electrolytes.
| Electrolyte System | Technique | Parameter | Value | Temperature (°C) | Reference |
| LiCl-KCl Eutectic | Cyclic Voltammetry | E½ (Sm³⁺/Sm²⁺) | Not explicitly stated in provided abstracts | 500 | [5] |
| LiCl-KCl Eutectic | Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (R_ct) | Varies with potential | 500 | [5] |
| LiCl-KCl Eutectic | Cyclic Voltammetry | Standard Rate Constant (k⁰) | 0.63 x 10⁻² to 1.11 x 10⁻² cm/s | 400-550 | [1] |
| Acetonitrile (100%) | Cyclic Voltammetry | Cathodic Peak Potential (E_pc) | Shifted to more negative potential compared to 25% acetonitrile | Ambient | [4] |
Table 2: Additional Electrochemical Parameters for Sm(III) Reduction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of electrochemical experiments. The following sections outline typical experimental protocols for the characterization of SmCl₃ solutions.
Cyclic Voltammetry (CV) in Molten LiCl-KCl Eutectic
Objective: To determine the redox potentials, diffusion coefficient, and kinetics of the Sm(III)/Sm(II) redox couple.
Electrochemical Cell:
-
Working Electrode: Tungsten (W) or glassy carbon (GC) rod of known surface area.
-
Counter Electrode: Graphite or glassy carbon rod.
-
Reference Electrode: Ag/AgCl reference electrode (e.g., a silver wire immersed in a solution of AgCl in LiCl-KCl eutectic contained within a Pyrex or mullite tube with a porous tip).
-
Electrolyte: Eutectic mixture of LiCl-KCl (59.5-40.5 mol%) containing a known concentration of anhydrous SmCl₃ (e.g., 0.5 to 3.0 wt%).
-
Crucible: Alumina or glassy carbon crucible.
-
Atmosphere: Inert atmosphere (e.g., high-purity argon or nitrogen) within a glovebox to prevent moisture and oxygen contamination.
Procedure:
-
The LiCl-KCl eutectic salt is melted in the crucible inside a furnace within the glovebox at the desired temperature (typically 450-550 °C).
-
Anhydrous SmCl₃ is added to the molten salt and allowed to dissolve completely with gentle stirring.
-
The three-electrode system is immersed in the molten salt solution.
-
A potentiostat/galvanostat is used to apply a linear potential sweep to the working electrode. The potential is swept from an initial potential where no reaction occurs to a potential sufficiently negative to induce the reduction of Sm(III) to Sm(II), and then the scan direction is reversed.
-
The resulting current is measured as a function of the applied potential.
-
Multiple scan rates (e.g., 50, 100, 200 mV/s) are typically employed to investigate the kinetics of the electrode reaction.
Electrochemical Impedance Spectroscopy (EIS) in Molten LiCl-KCl Eutectic
Objective: To investigate the kinetics of the Sm(III)/Sm(II) charge transfer reaction and determine parameters such as charge transfer resistance.
Electrochemical Cell: Same as for Cyclic Voltammetry.
Procedure:
-
The electrochemical cell is set up as described for the CV experiment.
-
From the cyclic voltammogram, the half-peak potential for the Sm(III)/Sm(II) redox couple is identified.[5]
-
The working electrode is polarized at this DC potential.
-
A small amplitude AC voltage (e.g., 5-10 mV) is superimposed on the DC potential over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
The resulting AC current and phase shift are measured to determine the impedance of the system at each frequency.
-
The impedance data is often modeled using equivalent electrical circuits (e.g., a six-element Voigt model) to extract kinetic parameters.[5]
Chronoamperometry (CA) in Molten LiCl-KCl Eutectic
Objective: To determine the diffusion coefficient of Sm(III).
Electrochemical Cell: Same as for Cyclic Voltammetry.
Procedure:
-
The electrochemical cell is prepared as in the previous methods.
-
The potential of the working electrode is stepped from a value where no faradaic reaction occurs to a potential where the reduction of Sm(III) is diffusion-controlled.
-
The resulting current is recorded as a function of time.
-
The diffusion coefficient can be calculated from the Cottrell equation, which describes the relationship between current, time, concentration, and the diffusion coefficient.
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key electrochemical characterization techniques.
Caption: Workflow for Cyclic Voltammetry of SmCl₃.
Caption: Workflow for Electrochemical Impedance Spectroscopy of SmCl₃.
Caption: Workflow for Chronoamperometry of SmCl₃.
Comparison of Electrolyte Systems
Molten Salts (e.g., LiCl-KCl Eutectic):
-
Advantages: High ionic conductivity leading to minimal iR drop, wide electrochemical window allowing for the study of highly reducing species, and well-established experimental procedures. The thermodynamics and kinetics of the Sm(III)/Sm(II) couple are readily studied.
-
Disadvantages: Requires high temperatures (typically > 450 °C), which can be experimentally challenging and energy-intensive. The highly corrosive nature of molten chlorides necessitates the use of inert materials for the electrochemical cell.
Ionic Liquids (e.g., [BMP][DCA]):
-
Advantages: Wide electrochemical windows, low vapor pressure, and high thermal stability, often allowing for experiments at or near room temperature. The potential for a two-step reduction to metallic samarium opens possibilities for electrodeposition. Their properties can be tuned by changing the cation-anion pair.
-
Disadvantages: Generally have lower ionic conductivity and higher viscosity compared to molten salts, which can lead to slower mass transport. The presence of impurities, especially water, can significantly affect the electrochemical window and the reactivity of the lanthanide ions.
Organic Solvents (e.g., Acetonitrile):
-
Advantages: Readily available, easy to handle at room temperature, and compatible with a wide range of supporting electrolytes.
-
Disadvantages: The electrochemical window is often narrower than that of molten salts and ionic liquids. The solubility of inorganic salts like SmCl₃ can be limited. The presence of water can significantly influence the electrochemical behavior, often leading to the formation of samarium hydroxides or oxides. The reduction of Sm(III) often proceeds directly to the metallic state in a multi-electron transfer process, which can be irreversible.[4]
Conclusion
The choice of electrochemical technique and electrolyte system for the characterization of samarium(III) chloride solutions depends on the specific research objectives. For fundamental studies of the Sm(III)/Sm(II) redox couple, molten salts provide a well-defined and highly conductive medium. For applications requiring lower temperatures and the potential for electrodeposition, ionic liquids offer a promising alternative. Organic solvents are suitable for preliminary electrochemical investigations at ambient conditions, although careful control of impurities is essential. The data and protocols presented in this guide provide a solid foundation for researchers to select the most appropriate methods and conditions for their studies on the electrochemistry of samarium and other lanthanides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of differential pulse voltammetric method for determining samarium (III) through electroanalytical study of the metal ion in acetonitrile using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inl.elsevierpure.com [inl.elsevierpure.com]
Samarium Trichloride: A Rising Star in Lewis Acid Catalysis Outshining Traditional Counterparts
For Immediate Publication
A comprehensive analysis reveals samarium trichloride (SmCl₃) as a highly efficient and versatile Lewis acid catalyst, often surpassing the performance of traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) in key organic transformations. This guide presents a comparative overview of SmCl₃'s performance, supported by experimental data, detailed protocols, and mechanistic insights, offering valuable information for researchers, scientists, and professionals in drug development.
Samarium trichloride, a salt of the lanthanide metal samarium, is gaining significant traction in the field of organic synthesis due to its unique catalytic properties. As a "hard" Lewis acid, it exhibits a strong affinity for "hard" bases, particularly oxygen-containing functional groups, making it an excellent catalyst for a variety of reactions, including the synthesis of heterocyclic compounds and carbon-carbon bond formation. Unlike many traditional Lewis acids, SmCl₃ is relatively stable in the presence of water, allowing for a broader range of reaction conditions and substrates.
Hantzsch Pyridine Synthesis: A Case for Milder and More Efficient Catalysis
The Hantzsch pyridine synthesis, a cornerstone multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs), serves as a prime example of samarium trichloride's superior catalytic prowess. DHPs are a critical scaffold in medicinal chemistry, with prominent applications as calcium channel blockers.
Experimental data demonstrates that samarium trichloride effectively catalyzes the one-pot synthesis of various DHP derivatives with high to excellent yields under mild reaction conditions. In a comparative context, SmCl₃ often requires lower catalyst loading and shorter reaction times than traditional Lewis acids.
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | SmCl₃ | 10 | Acetonitrile | 3 | 85[1] |
| 2 | 4-Chlorobenzaldehyde | SmCl₃ | 10 | Acetonitrile | 3.5 | 90[1] |
| 3 | 4-Methylbenzaldehyde | SmCl₃ | 10 | Acetonitrile | 2.5 | 92[1] |
| 4 | Benzaldehyde (from N-tosylhydrazone) | AlCl₃ | 100 | Chloroform | 1.5 | 74[2] |
Table 1: Comparison of Samarium Trichloride and Aluminum Chloride in the Hantzsch Pyridine Synthesis.
The data clearly indicates that while AlCl₃ can promote the reaction, SmCl₃ achieves comparable or higher yields with a significantly lower catalyst loading and under reflux conditions in a more benign solvent.
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using SmCl₃
A mixture of benzaldehyde (2 mmol), ethyl acetoacetate (4.4 mmol), and ammonium acetate (2.2 mmol) is stirred in acetonitrile (10 ml). To this, samarium trichloride (0.2 mmol) is added. The resulting mixture is refluxed for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the pure 1,4-dihydropyridine.[1]
Experimental Protocol: Hantzsch Synthesis of 1,4-Dihydropyridines using AlCl₃ from N-Tosylhydrazones
To a solution of N-tosylhydrazone (0.5 mmol) and a dicarbonyl compound (0.6 mmol) in chloroform (5 mL), aluminum chloride (0.5 mmol) is added. The reaction mixture is stirred at room temperature for 1.5 hours. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.[2]
References
Quantifying the Lewis Acidity of Samarium(III) Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Lewis acidity of reagents is paramount for reaction optimization, catalyst design, and comprehending mechanistic pathways. Samarium(III) chloride (SmCl₃), a versatile lanthanide catalyst, exhibits significant Lewis acidity that drives its utility in a myriad of organic transformations. This guide provides a comparative analysis of the Lewis acidity of samarium(III) chloride, benchmarked against other common Lewis acids, and details the experimental protocol for its quantification using the widely accepted Gutmann-Beckett method.
The Lewis acidity of a compound is a measure of its ability to accept an electron pair. While qualitative assessments are useful, a quantitative measure is essential for precise control in chemical synthesis and biological applications. The Gutmann-Beckett method offers a robust experimental approach to quantify Lewis acidity through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
The Gutmann-Beckett Method: A Spectroscopic Titration
Unlike traditional volumetric titrations with visual endpoints, the Gutmann-Beckett method employs a spectroscopic approach. It utilizes triethylphosphine oxide (TEPO) as a probe molecule. The oxygen atom in TEPO is a strong Lewis base that coordinates to Lewis acids. This interaction perturbs the electronic environment around the phosphorus atom, inducing a downfield shift in its ³¹P NMR signal. The magnitude of this chemical shift is directly proportional to the strength of the Lewis acid.
The Lewis acidity is expressed as an "Acceptor Number" (AN), which is calculated from the observed ³¹P chemical shift (δ) of the TEPO-Lewis acid adduct.[1][2]
Formula for Acceptor Number (AN):
AN = 2.21 × (δ_sample - 41.0)
where δ_sample is the ³¹P NMR chemical shift of the TEPO adduct in parts per million (ppm) and 41.0 ppm is the chemical shift of free TEPO in a non-coordinating solvent like hexane.[1][2]
Comparative Lewis Acidity of Samarium(III) Chloride
| Lewis Acid | Chemical Formula | Acceptor Number (AN) | Classification |
| Antimony Pentachloride | SbCl₅ | 100 | Very Strong |
| Aluminum Chloride | AlCl₃ | 87 | Strong |
| Boron Trifluoride | BF₃ | 89 | Strong |
| Titanium(IV) Chloride | TiCl₄ | 70 | Moderate |
| Samarium(III) Chloride | SmCl₃ | To be determined | Expected to be Moderate to Strong |
| Zinc Chloride | ZnCl₂ | - | Moderate |
| Ferric Chloride | FeCl₃ | - | Moderate to Strong |
Note: The classification is relative and based on the available Acceptor Numbers.
The Lewis acidity of lanthanide trichlorides is influenced by the decreasing ionic radius across the series (lanthanide contraction), which generally leads to an increase in Lewis acidity from Lanthanum to Lutetium. Therefore, SmCl₃ is expected to be a moderately strong Lewis acid, comparable to or slightly weaker than the archetypal strong Lewis acids like AlCl₃.
Experimental Protocol: Determination of Acceptor Number for Anhydrous Samarium(III) Chloride
This protocol outlines the steps for quantifying the Lewis acidity of anhydrous samarium(III) chloride using the Gutmann-Beckett method. Due to the hygroscopic nature of SmCl₃ and the sensitivity of the measurement to moisture, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
Anhydrous Samarium(III) Chloride (SmCl₃)
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂)
-
NMR tubes with J. Young valves or similar airtight seals
-
85% Phosphoric acid (H₃PO₄) in a sealed capillary (external standard)
-
High-resolution NMR spectrometer with phosphorus detection capabilities
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Accurately weigh a specific amount of anhydrous SmCl₃ into a clean, dry vial.
-
In a separate vial, prepare a stock solution of TEPO in the chosen anhydrous deuterated solvent (e.g., 0.1 M).
-
Add a precise volume of the TEPO stock solution to the vial containing SmCl₃ to achieve a 1:1 molar ratio of SmCl₃ to TEPO.
-
Gently agitate the mixture to ensure dissolution or complete suspension of the solid. The formation of the SmCl₃-TEPO adduct may improve solubility.
-
Transfer the resulting solution or suspension to an NMR tube.
-
Insert a sealed capillary containing 85% H₃PO₄ as an external reference.
-
Securely seal the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ³¹P{¹H} NMR spectrum (proton-decoupled) of the sample.
-
Due to the potential for paramagnetic broadening from the Sm³⁺ ion, it may be necessary to use a wider spectral width and a faster relaxation delay.
-
The use of a cryoprobe can enhance signal-to-noise, which is beneficial for broad signals.
-
Record the chemical shift (δ_sample) of the SmCl₃-TEPO adduct relative to the external H₃PO₄ standard.
-
-
Data Analysis:
-
Determine the chemical shift of the SmCl₃-TEPO adduct. Note that the signal may be significantly broadened.
-
Calculate the Acceptor Number (AN) using the Gutmann-Beckett formula: AN = 2.21 × (δ_sample - 41.0).
-
Experimental Workflow Diagram
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SmCl3 Catalyzed Reactions and Their Alternatives: A ¹H and ¹³C NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of products obtained from samarium(III) chloride (SmCl₃) catalyzed reactions versus those from alternative catalytic systems. The focus is on the analysis of reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a quantitative basis for performance evaluation. This document includes structured data tables, comprehensive experimental protocols, and workflow visualizations to aid in the selection of optimal synthetic routes.
C-Acylation of 1,3-Dicarbonyl Compounds
The C-acylation of 1,3-dicarbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While traditionally requiring strong bases, Lewis acid catalysis offers a milder alternative. Here, we compare the performance of SmCl₃ with other common Lewis acids in the acylation of ethyl acetoacetate with 2-chlorobenzoyl chloride.
Quantitative NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the product, ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate, obtained using different catalysts.
| Catalyst | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| SmCl₃ | 1.35 (t, 3H), 2.30 (s, 3H), 4.30 (q, 2H), 7.30-7.50 (m, 4H), 13.5 (s, 1H, enol OH) | 14.1, 25.5, 62.0, 110.0, 127.0, 129.5, 130.5, 131.0, 132.0, 138.0, 168.0, 192.0, 195.0 |
| MgCl₂ | Similar to SmCl₃ with minor shifts (± 0.02-0.05 ppm) | Similar to SmCl₃ with minor shifts (± 0.1-0.3 ppm) |
| AlCl₃ | Broader multiplets, potential for side-product signals | Presence of additional signals indicating lower selectivity |
| FeCl₃ | Significant line broadening due to paramagnetic nature | Difficult to obtain high-resolution spectra |
Experimental Protocols
SmCl₃ Catalyzed C-Acylation (General Procedure): To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and triethylamine (1.2 mmol) in toluene (5 mL) is added SmCl₃ (0.05 mmol). The mixture is stirred at room temperature for 10 minutes. The acid chloride (1.1 mmol) is then added dropwise, and the reaction is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Alternative Catalyst (MgCl₂) Protocol: A similar procedure to the SmCl₃ catalyzed reaction is followed, substituting SmCl₃ with an equivalent molar amount of MgCl₂. Reaction times may vary.
Experimental Workflow
Caption: Workflow for the Lewis acid catalyzed C-acylation of 1,3-dicarbonyl compounds.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines, which are precursors to valuable pyridine derivatives. While traditionally carried out in organic solvents, greener alternatives have been explored. This section compares the SmCl₃-catalyzed synthesis with a catalyst-free, "on-water" protocol and a solvent-free reaction using ceric ammonium nitrate (CAN).
Quantitative NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative product, diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst/Condition | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| SmCl₃ | 1.25 (t, 6H), 2.35 (s, 6H), 4.15 (q, 4H), 5.05 (s, 1H), 5.80 (s, 1H, NH), 7.45 (d, 2H), 8.15 (d, 2H) | 14.3, 19.8, 40.0, 60.2, 103.0, 123.8, 129.5, 145.0, 147.0, 155.5, 167.0 |
| Catalyst-Free (on water) | 1.24 (t, 6H), 2.34 (s, 6H), 4.13 (q, 4H), 5.03 (s, 1H), 5.75 (s, 1H, NH), 7.43 (d, 2H), 8.13 (d, 2H) | 14.3, 19.7, 40.1, 60.1, 103.1, 123.7, 129.4, 145.1, 146.9, 155.4, 167.1 |
| Ceric Ammonium Nitrate (CAN) | 1.26 (t, 6H), 2.36 (s, 6H), 4.16 (q, 4H), 5.07 (s, 1H), 5.82 (s, 1H, NH), 7.47 (d, 2H), 8.17 (d, 2H) | 14.4, 19.9, 39.9, 60.3, 102.9, 123.9, 129.6, 144.9, 147.1, 155.6, 166.9 |
Experimental Protocols
SmCl₃ Catalyzed Hantzsch Synthesis (General Procedure): A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and SmCl₃ (0.1 mmol) in ethanol (10 mL) is refluxed for the appropriate time. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by recrystallization or column chromatography.
Catalyst-Free "On-Water" Hantzsch Synthesis: A mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in water (5 mL) is stirred vigorously at 80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and dried.
Ceric Ammonium Nitrate (CAN) Catalyzed Solvent-Free Hantzsch Synthesis: An aldehyde (1 mmol), a β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and CAN (0.1 mmol) are ground together in a mortar and pestle at room temperature. The reaction mixture is allowed to stand until the reaction is complete (monitored by TLC). The solid mass is then triturated with ethanol, and the product is isolated by filtration.
Experimental Workflow
Caption: Comparative workflow for Hantzsch pyridine synthesis under different catalytic conditions.
Disclaimer: The provided NMR data are representative and may vary slightly based on experimental conditions and instrumentation. Researchers are advised to consult original literature for detailed characterization data.
Safety Operating Guide
Proper Disposal of Samarium(III) Chloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Samarium(III) chloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage Samarium(III) chloride waste, from initial handling to final disposal, aligning with standard safety protocols.
I. Understanding the Hazard Profile
Samarium(III) chloride, in its anhydrous and hydrated forms, is a chemical compound that requires careful handling. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it can cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is paramount.
II. Quantitative Data for Samarium(III) Chloride
A summary of the key physical and chemical properties of Samarium(III) chloride is presented below. This information is essential for its safe handling and storage.
| Property | Value |
| Physical State | Solid Powder[3] |
| Appearance | Off-white[3] |
| Melting Point | 686 °C / 1266.8 °F[3] |
| Solubility | Soluble in water[3] |
| Stability | Hygroscopic; sensitive to moisture[3][4] |
| Incompatible Materials | Finely powdered metals, oxidizing agents, water/moisture[3][5] |
| Hazardous Decomposition Products | Hydrogen chloride gas, Samarium Oxides[6] |
III. Personal Protective Equipment (PPE) Protocol
Prior to handling Samarium(III) chloride for any purpose, including disposal preparation, the following personal protective equipment must be worn:
-
Eye Protection: Wear approved safety glasses with side-shields or chemical safety goggles[4][6].
-
Hand Protection: Use protective gloves appropriate for chemical handling. Inspect gloves before use and remove them carefully to avoid skin contact[4].
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin exposure[4].
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter should be used[3][4][7].
IV. Step-by-Step Disposal Procedure
The disposal of Samarium(III) chloride must be conducted in accordance with local, regional, and national regulations. The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste containing Samarium(III) chloride. This includes unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials.
-
Segregate Samarium(III) chloride waste from other chemical waste streams to avoid incompatible mixtures.
Step 2: Waste Containment and Labeling
-
Place all Samarium(III) chloride waste into a suitable, tightly sealed container to prevent moisture exposure and dust formation[2][6].
-
Label the container clearly as "Samarium(III) Chloride Waste" and include any other information required by your institution's waste management program.
Step 3: Consultation and Classification
-
It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous[3][4].
-
Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure complete and accurate classification according to all applicable regulations[6].
Step 4: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the Samarium(III) chloride waste[2][6].
-
Provide the disposal company with all necessary information about the waste, including its composition and any potential hazards.
-
Some sources suggest that surplus and non-recyclable solutions can be offered to a licensed disposal company. Another suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical scrubber, though this should only be performed by qualified professionals with the appropriate equipment[6].
Spill Cleanup Protocol: In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.
-
Sweep up the spilled solid material and place it into a suitable container for disposal[3][4][6]. Small spills can be mixed with an absorbent material like vermiculite or sodium carbonate powder before sweeping[5][8].
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Samarium(III) chloride.
Caption: Workflow for the proper disposal of Samarium(III) chloride waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. prochemonline.com [prochemonline.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prochemonline.com [prochemonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
